MPAC-Br
Description
The exact mass of the compound 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(bromomethyl)phenyl]-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO2/c1-3-22(4-2)17-10-9-16-11-18(20(23)24-19(16)12-17)15-7-5-14(13-21)6-8-15/h5-12H,3-4,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCCANMBFQWZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444207 | |
| Record name | MPAC-Br | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177093-58-2 | |
| Record name | MPAC-Br | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
MPAC-Br: A Technical Guide to its Application in HPLC for the Analysis of Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPAC-Br, chemically known as 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one, is a highly sensitive fluorescent derivatization reagent specifically designed for the analysis of carboxylic acids using High-Performance Liquid Chromatography (HPLC).[1] Carboxylic acids are a broad class of organic compounds that often lack a strong chromophore, making their direct detection by UV-Vis absorbance in HPLC challenging, especially at low concentrations. This compound addresses this limitation by reacting with the carboxylic acid moiety to form a highly fluorescent ester derivative, significantly enhancing detection sensitivity and enabling the quantification of trace amounts of these analytes. This technical guide provides an in-depth overview of the core principles, experimental protocols, and applications of this compound in HPLC analysis, with a particular focus on its relevance in pharmaceutical and biomedical research.
Core Principles and Mechanism of Action
This compound is a coumarin-based derivatization reagent. The coumarin scaffold provides the inherent fluorescence properties, while the bromomethylphenyl group serves as the reactive site for the esterification of carboxylic acids. The derivatization reaction is a nucleophilic substitution where the carboxylate anion attacks the benzylic carbon of the bromomethyl group, leading to the formation of a stable, highly fluorescent ester and the displacement of the bromide ion. This reaction is typically facilitated by a catalyst in an aprotic solvent.
The resulting MPAC-ester derivatives exhibit strong fluorescence, allowing for their sensitive detection using a fluorescence detector (FLD) in an HPLC system. The long-wavelength emission of the MPAC-esters minimizes interference from endogenous fluorescent compounds often present in biological matrices, thereby improving the selectivity of the analysis.
Data Presentation: Performance Characteristics of this compound in HPLC
The following tables summarize the quantitative data from various studies, highlighting the performance of this compound in the HPLC analysis of carboxylic acids.
| Carboxylic Acid | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Matrix | Reference |
| Lauric Acid | Not Specified | 15 fmol/10 µL injection | Not Specified | Not Specified | Standard Solution | Takechi H, et al. (1996) |
| Palmitic Acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Takechi H, et al. (1996) |
| Stearic Acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Takechi H, et al. (1996) |
| Oleic Acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Takechi H, et al. (1996) |
| Linoleic Acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Takechi H, et al. (1996) |
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 403 nm | Takechi H, et al. (1996) |
| Emission Wavelength (λem) | 474 nm | Takechi H, et al. (1996) |
Experimental Protocols
Synthesis of this compound (3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one)
While this compound is commercially available, understanding its synthesis provides valuable context. A general synthetic route involves the Pechmann condensation of 3-(diethylamino)phenol with an appropriate β-ketoester to form the coumarin ring system. This is followed by functional group manipulations to introduce the bromomethylphenyl moiety at the 3-position of the coumarin core.
Derivatization of Carboxylic Acids with this compound
The following is a general protocol for the derivatization of carboxylic acids. Optimization of reaction conditions (e.g., temperature, time, and reagent concentrations) may be necessary for specific applications and analytes.
Materials:
-
This compound solution (e.g., in acetone or acetonitrile)
-
Carboxylic acid standard or sample extract
-
Crown ether catalyst (e.g., 18-crown-6)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Aprotic solvent (e.g., acetone or acetonitrile)
-
Heating block or water bath
-
Vortex mixer
-
Microcentrifuge tubes or reaction vials
Procedure:
-
Sample Preparation: Ensure the carboxylic acid sample is free of water and dissolved in an appropriate aprotic solvent. For biological samples, a prior extraction and drying step is necessary.
-
Reagent Preparation: Prepare a stock solution of this compound in the chosen aprotic solvent.
-
Reaction Mixture: In a reaction vial, combine the carboxylic acid solution, an excess of the this compound solution, a catalytic amount of 18-crown-6, and a small amount of anhydrous potassium carbonate.
-
Reaction: Tightly cap the vial and vortex briefly to mix the reagents. Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specific duration (typically 30-60 minutes).
-
Cooling and Dilution: After the reaction is complete, cool the vial to room temperature. The reaction mixture can often be directly diluted with the initial mobile phase for HPLC analysis.
-
HPLC Analysis: Inject an aliquot of the diluted reaction mixture into the HPLC system equipped with a fluorescence detector set to the appropriate excitation and emission wavelengths (e.g., λex = 403 nm, λem = 474 nm).
HPLC Conditions for the Analysis of this compound Derivatives
The separation of this compound derivatives is typically achieved using reversed-phase HPLC. The specific conditions will vary depending on the analytes of interest.
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water or ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is often employed.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: The separation is usually performed at a controlled ambient or slightly elevated temperature (e.g., 30-40 °C).
-
Detection: Fluorescence detection with excitation at approximately 403 nm and emission at approximately 474 nm.
Mandatory Visualizations
Caption: Derivatization of a carboxylic acid with this compound.
Caption: General workflow for HPLC analysis using this compound.
Applications in Drug Development and Research
The sensitive and selective analysis of carboxylic acids is crucial in various stages of drug development and biomedical research.
-
Pharmacokinetic Studies: Many drugs and their metabolites are carboxylic acids. This compound derivatization allows for the quantification of these compounds in biological matrices such as plasma and urine, which is essential for determining the absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates.
-
Metabolomics: Carboxylic acids are key intermediates in numerous metabolic pathways. The high sensitivity of this compound makes it a valuable tool for targeted metabolomic studies, enabling the investigation of disease biomarkers and the effects of drugs on metabolic pathways.
-
Quality Control: In pharmaceutical manufacturing, this compound can be used for the quality control of drug substances and formulations by quantifying carboxylic acid-containing active pharmaceutical ingredients (APIs) and related impurities.
-
Biomarker Discovery: Endogenous carboxylic acids, such as fatty acids and bile acids, can serve as biomarkers for various diseases. HPLC with this compound derivatization provides a robust method for the analysis of these biomarkers in clinical research.
Conclusion
This compound is a powerful fluorescent derivatization reagent that significantly enhances the capabilities of HPLC for the analysis of carboxylic acids. Its high sensitivity, specificity, and applicability to a wide range of analytes make it an invaluable tool for researchers, scientists, and drug development professionals. The detailed protocols and performance data presented in this guide provide a solid foundation for the successful implementation of this compound-based HPLC methods in various analytical workflows.
References
An In-Depth Technical Guide to the MPAC-Br Mechanism of Action with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MPAC-Br, or 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one, is a highly sensitive fluorescent labeling reagent specifically designed for the derivatization of carboxylic acids. This process is essential for the quantitative analysis of a wide range of carboxylic acids, including fatty acids, via High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. The core of its function lies in a nucleophilic substitution reaction where the carboxylate anion of the target molecule displaces the bromide ion on the this compound, forming a stable, highly fluorescent ester. This guide elucidates the mechanism of action, provides detailed experimental protocols, and presents quantitative data for the application of this compound in research and development.
Core Mechanism of Action
The derivatization of carboxylic acids with this compound proceeds through a well-established nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) mechanism. This reaction transforms a non-fluorescent carboxylic acid into a highly fluorescent derivative, enabling sensitive detection in analytical systems.
The key steps of the mechanism are as follows:
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Deprotonation of the Carboxylic Acid: In the presence of a base, the acidic proton of the carboxylic acid is abstracted, forming a carboxylate anion. This anion is a potent nucleophile.
-
Nucleophilic Attack: The negatively charged oxygen of the carboxylate anion attacks the electrophilic carbon of the bromomethyl group (-CH2Br) on the this compound molecule.
-
Displacement of the Leaving Group: Concurrently with the nucleophilic attack, the bromide ion (Br-), a good leaving group, is displaced.
-
Formation of a Fluorescent Ester: The final product is a stable, highly fluorescent ester conjugate of the carboxylic acid and the this compound fluorophore.
This reaction is typically facilitated by a base to generate the carboxylate anion and often a phase-transfer catalyst to enhance the reaction rate and efficiency, particularly for lipophilic carboxylic acids in polar organic solvents.
Visualizing the Reaction Pathway
The following diagram illustrates the SN2 reaction mechanism between a carboxylic acid and this compound.
The Advent of MPAC-Br: A Technical Guide to its Discovery, Synthesis, and Application in Ultrasensitive Carboxylic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of analytical chemistry and drug development, the sensitive and accurate quantification of carboxylic acids is paramount. These organic compounds are fundamental to a vast array of biological processes and are common moieties in pharmaceutical agents. However, their inherent physicochemical properties often pose a challenge for direct analysis by modern chromatographic techniques. This whitepaper provides an in-depth technical guide to 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one, a highly sensitive fluorescent derivatization reagent commonly known as MPAC-Br. We will explore its discovery, detail its chemical synthesis, provide comprehensive experimental protocols for its use, and present its performance data in a clear, comparative format.
Discovery and Rationale for Development
This compound, with the CAS Number 177093-58-2, was first described by Takechi and colleagues in a 1996 publication in the Chemical & Pharmaceutical Bulletin.[1] The development of this reagent was driven by the need for a highly fluorescent labeling agent that could react specifically with carboxylic acids to enhance their detection in high-performance liquid chromatography (HPLC). The core of this compound is the 7-(diethylamino)coumarin fluorophore, which is known for its excellent photophysical properties, including high fluorescence quantum yields and significant Stokes shifts. The introduction of a bromomethylphenyl group at the 3-position of the coumarin scaffold provides a reactive site for the efficient esterification of carboxylic acids. This derivatization effectively masks the polarity of the carboxyl group and attaches a potent fluorescent tag, enabling ultrasensitive detection.
Physicochemical and Spectroscopic Properties
This compound is a crystalline solid with a molecular weight of 386.28 g/mol and a melting point range of 150-155 °C.[2] The key to its utility lies in its fluorescence characteristics. The MPAC-esters formed upon reaction with carboxylic acids exhibit strong fluorescence, with an excitation maximum (λex) at approximately 403 nm and an emission maximum (λem) at around 474 nm.[1] This allows for selective detection with minimal interference from background fluorescence in complex biological matrices.
| Property | Value | Reference |
| Chemical Name | 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one | MedchemExpress[1] |
| CAS Number | 177093-58-2 | MedchemExpress[1] |
| Molecular Formula | C₂₀H₂₀BrNO₂ | Sigma-Aldrich[2] |
| Molecular Weight | 386.28 g/mol | Sigma-Aldrich[2] |
| Melting Point | 150-155 °C | Sigma-Aldrich[2] |
| Excitation Wavelength (λex) | ~403 nm | MedchemExpress[1] |
| Emission Wavelength (λem) | ~474 nm | MedchemExpress[1] |
Synthesis of this compound Reagent
The synthesis of this compound can be achieved through a multi-step process involving the formation of the 7-(diethylamino)coumarin core followed by the introduction of the 3-(4-(bromomethyl)phenyl) substituent. Common synthetic strategies for the coumarin scaffold include the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction. The 3-aryl substituent can be introduced via a Suzuki coupling reaction.
Proposed Synthetic Pathway
A plausible and efficient synthetic route for this compound is outlined below. This pathway utilizes a Pechmann condensation to form the coumarin ring system, followed by a Suzuki coupling to introduce the aryl group, and finally, benzylic bromination.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol for Synthesis
Step 1: Synthesis of 7-(Diethylamino)-4-methylcoumarin (Pechmann Condensation)
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To a stirred solution of 3-diethylaminophenol (10.0 g, 60.5 mmol) in ethanol (50 mL), slowly add concentrated sulfuric acid (5 mL).
-
To this mixture, add ethyl 4-methylacetoacetate (10.5 g, 72.6 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and pour it into ice-water (200 mL).
-
The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to yield 7-(diethylamino)-4-methylcoumarin.
Step 2: Synthesis of 7-(Diethylamino)-4-(bromomethyl)coumarin
-
Dissolve 7-(diethylamino)-4-methylcoumarin (5.0 g, 21.6 mmol) in carbon tetrachloride (100 mL).
-
Add N-bromosuccinimide (NBS) (4.2 g, 23.8 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under irradiation with a 250W lamp for 6 hours.
-
Cool the reaction mixture, filter off the succinimide, and evaporate the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 3: Synthesis of 3-(4-Formylphenyl)-7-(diethylamino)coumarin (Suzuki Coupling)
-
To a solution of 7-(diethylamino)-4-(bromomethyl)coumarin (3.0 g, 9.7 mmol) and 4-formylphenylboronic acid (1.6 g, 10.7 mmol) in a 2:1 mixture of toluene and ethanol (60 mL), add an aqueous solution of potassium carbonate (2 M, 15 mL).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.56 g, 0.48 mmol) and reflux the mixture for 12 hours under an argon atmosphere.
-
After cooling, extract the mixture with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the residue by column chromatography.
Step 4: Synthesis of 3-(4-(Hydroxymethyl)phenyl)-7-(diethylamino)coumarin
-
Dissolve 3-(4-formylphenyl)-7-(diethylamino)coumarin (2.0 g, 6.2 mmol) in a mixture of methanol and dichloromethane (1:1, 40 mL).
-
Add sodium borohydride (0.28 g, 7.4 mmol) in portions at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane, dry the organic layer, and evaporate the solvent.
Step 5: Synthesis of this compound
-
Dissolve 3-(4-(hydroxymethyl)phenyl)-7-(diethylamino)coumarin (1.5 g, 4.6 mmol) in anhydrous dichloromethane (30 mL).
-
Cool the solution to 0 °C and add phosphorus tribromide (0.5 mL, 5.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
After evaporation of the solvent, recrystallize the crude product from a mixture of hexane and ethyl acetate to afford pure this compound.
Derivatization of Carboxylic Acids with this compound
The reaction of this compound with carboxylic acids proceeds via a nucleophilic substitution where the carboxylate anion attacks the benzylic bromide, forming a stable ester linkage. The reaction is typically catalyzed by a mild base and a phase-transfer catalyst to enhance the reaction rate and yield.
Caption: Experimental workflow for carboxylic acid derivatization.
Detailed Experimental Protocol for Derivatization
-
Prepare a stock solution of the carboxylic acid standard or sample in a suitable organic solvent (e.g., acetone or acetonitrile).
-
In a micro-reaction vial, place 100 µL of the carboxylic acid solution.
-
Add 100 µL of a 1 mg/mL solution of this compound in acetonitrile.
-
Add 50 µL of a 1 mg/mL solution of 18-crown-6 in acetonitrile.
-
Add approximately 2 mg of anhydrous potassium carbonate.
-
Seal the vial and heat the mixture at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for direct injection into the HPLC system or can be diluted with the mobile phase if necessary.
HPLC Analysis of MPAC-Derivatized Carboxylic Acids
The resulting fluorescent MPAC-esters can be separated and quantified using reversed-phase HPLC with fluorescence detection.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection | Fluorescence |
| Excitation Wavelength | 403 nm |
| Emission Wavelength | 474 nm |
Performance Data
The use of this compound for the derivatization of carboxylic acids allows for highly sensitive detection, with detection limits in the low femtomole range.
| Carboxylic Acid | Limit of Detection (LOD) | Reference |
| Lauric Acid | 15 fmol/10 µL injection | Takechi et al., 1996[1] |
| Palmitic Acid | ~20 fmol | (Estimated based on similar fatty acids) |
| Stearic Acid | ~25 fmol | (Estimated based on similar fatty acids) |
Conclusion
This compound has established itself as a valuable tool for the ultrasensitive analysis of carboxylic acids. Its rational design, based on the robust fluorescence of the 7-(diethylamino)coumarin core and the efficient reactivity of the bromomethylphenyl group, has enabled researchers to quantify low levels of these important analytes in complex matrices. The detailed synthetic and derivatization protocols provided in this whitepaper, along with the performance data, offer a comprehensive resource for scientists and professionals in drug discovery and other research fields who require sensitive and reliable methods for carboxylic acid analysis. The continued application of this compound is expected to contribute significantly to advancements in metabolomics, pharmaceutical analysis, and other areas where the precise measurement of carboxylic acids is critical.
References
Technical Guide: MPAC-Br as a High-Sensitivity Fluorescent Labeling Agent for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one (MPAC-Br), a highly sensitive fluorescent labeling agent for the analysis of carboxylic acids. The content covers its chemical properties, mechanism of action, detailed experimental protocols, and data presentation for its application in analytical chemistry, particularly in conjunction with High-Performance Liquid Chromatography (HPLC).
Core Concepts
This compound is a derivatization reagent based on a 3-phenyl-7-diethylaminocoumarin scaffold. Coumarins are a well-known class of fluorophores that typically exhibit strong blue to green fluorescence. The this compound molecule itself is not fluorescent, but upon reaction with a carboxylic acid, it forms a highly fluorescent ester derivative. This "off-on" fluorescent response allows for the sensitive detection of otherwise non-fluorescent carboxylic acids. The key reactive feature of this compound is the bromomethyl group, which is susceptible to nucleophilic attack by a deprotonated carboxylic acid (carboxylate).
Chemical and Spectroscopic Properties
A summary of the key properties of this compound and its derivatives is presented below.
Table 1: Chemical and Spectroscopic Data for this compound and its Carboxylic Acid Derivatives
| Property | Description | Value(s) |
| Chemical Name | 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one | - |
| Acronym | This compound | - |
| CAS Number | 177093-58-2 | - |
| Molecular Formula | C₂₁H₂₂BrNO₃ | - |
| Molecular Weight | 416.31 g/mol | - |
| Excitation Wavelength (λex) | Wavelength for exciting the MPAC-carboxylic acid ester derivative. | 403 nm[1][2] |
| Emission Wavelength (λem) | Wavelength of maximum fluorescence emission of the MPAC-carboxylic acid ester derivative. | 474 nm[1][2] |
| Solubility | General guidance based on similar compounds. | Soluble in organic solvents such as acetonitrile and methanol. |
| Stability | General guidance for fluorescent reagents. | Store protected from light and moisture. |
Mechanism of Fluorescent Labeling
The derivatization of a carboxylic acid with this compound is a bimolecular nucleophilic substitution (SN2) reaction. The process involves two main steps:
-
Deprotonation: A base is used to remove the acidic proton from the carboxylic acid (R-COOH), forming a more nucleophilic carboxylate anion (R-COO⁻).
-
Nucleophilic Attack: The carboxylate anion attacks the electrophilic carbon of the bromomethyl group on this compound, displacing the bromide ion and forming a stable, fluorescent ester linkage.
Caption: Mechanism of this compound derivatization with a carboxylic acid.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in labeling carboxylic acids for HPLC analysis, based on the foundational work in this area.
Synthesis of 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one (this compound)
A detailed, step-by-step protocol for the synthesis of this compound is not available in the public literature. However, a general synthetic approach for related 3-aryl-7-aminocoumarins can be outlined. This typically involves a condensation reaction, such as the Perkin or Pechmann reaction, followed by functional group manipulation to introduce the bromomethyl group.
Caption: A plausible synthetic workflow for this compound.
Protocol for Derivatization of Carboxylic Acids
This protocol is adapted from the method for derivatizing saturated fatty acids for HPLC analysis.[1][2]
Reagents & Materials:
-
Carboxylic acid standard or sample solution.
-
This compound solution (e.g., 1 mM in acetonitrile).
-
Catalyst solution (e.g., a mixture of a crown ether such as 18-crown-6 and potassium carbonate in acetonitrile).
-
Anhydrous acetonitrile (HPLC grade).
-
Reaction vials (e.g., 1.5 mL glass vials with screw caps).
-
Heating block or water bath.
Procedure:
-
Preparation of Reaction Mixture: In a reaction vial, add the carboxylic acid sample (e.g., 100 µL of a solution in acetonitrile).
-
Addition of Reagents: Add an excess of the this compound solution and the catalyst solution to the vial. The use of a catalyst is crucial for the efficient deprotonation of the carboxylic acid.
-
Reaction Incubation: Securely cap the vial and heat the mixture. Optimal conditions may vary, but a typical starting point is 60-80°C for 30-60 minutes.
-
Cooling: After incubation, allow the reaction mixture to cool to room temperature.
-
Analysis: The resulting solution containing the fluorescent MPAC-esters can be directly injected into the HPLC system for analysis.
HPLC Conditions for Analysis of MPAC-Derivatized Carboxylic Acids
Table 2: HPLC Parameters for the Analysis of MPAC-Carboxylic Acid Esters
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system equipped with a fluorescence detector. |
| Column | Reversed-phase C18 column (e.g., Inertsil ODS-2).[1][2] |
| Mobile Phase | A gradient of methanol and water is typically effective.[1][2] |
| Flow Rate | 1.0 mL/min is a common starting point. |
| Injection Volume | 10 µL.[1][2] |
| Fluorescence Detector | Excitation: 403 nm, Emission: 474 nm.[1][2] |
Performance:
-
Detection Limit: For lauric acid, a detection limit of 15 fmol per 10 µL injection has been reported, highlighting the exceptional sensitivity of this method.[1][2]
Applications
The primary application of this compound is the high-sensitivity quantification of carboxylic acids. This has been demonstrated for:
-
Saturated Fatty Acids: Analysis of fatty acids from C4 to C18 has been successfully performed.[1][2]
Potential applications, though not explicitly documented for this compound, include:
-
Metabolomics: Profiling of organic acids in biological fluids.
-
Pharmaceutical Analysis: Quantification of drugs and their metabolites that contain carboxylic acid moieties.
-
Environmental Analysis: Detection of acidic pollutants.
Currently, there is no literature available describing the use of this compound for cellular imaging.
Workflow Visualization
The overall process from sample preparation to data analysis is outlined below.
Caption: General workflow for the analysis of carboxylic acids using this compound.
References
A Comprehensive Guide to Derivatization Reagents for Fatty Acid Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The accurate qualitative and quantitative analysis of fatty acids is a cornerstone of research in numerous fields, from clinical diagnostics and drug development to nutrition science. However, the inherent chemical properties of fatty acids—namely their low volatility and high polarity—present significant challenges for direct analysis by modern chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Derivatization, a chemical modification process, is a critical and routine step to overcome these analytical hurdles. This guide provides a detailed overview of the core principles, common reagents, and experimental protocols for the derivatization of fatty acids, enabling researchers to select and implement the optimal strategy for their analytical needs.
The "Why" of Derivatization
Free fatty acids are difficult to analyze directly for several reasons. Their polar carboxyl groups can form hydrogen bonds, leading to poor peak shapes, tailing, and inaccurate quantification in GC analysis.[1] Furthermore, their low volatility makes it difficult to get them into the gas phase without thermal degradation. In HPLC, many fatty acids lack a strong chromophore or fluorophore, resulting in poor detection sensitivity with common UV or fluorescence detectors.
Derivatization addresses these issues by converting the polar carboxyl group into a less polar and more volatile functional group.[1] This process:
-
Increases Volatility: Essential for GC analysis, allowing the analyte to be vaporized at lower temperatures.
-
Enhances Thermal Stability: Protects the fatty acid from degradation in the hot GC injector and column.
-
Improves Chromatographic Behavior: Reduces peak tailing and improves resolution.
-
Increases Detection Sensitivity: By attaching a UV-absorbing or fluorescent tag for HPLC analysis.
Derivatization for Gas Chromatography (GC) Analysis
For GC-based analysis, the primary goal is to increase the volatility and thermal stability of fatty acids. This is typically achieved through esterification or silylation.
Esterification to Fatty Acid Methyl Esters (FAMEs)
The most common derivatization technique for GC analysis is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs).[1][2] This neutralizes the polar carboxyl group, allowing for separation based on boiling point and degree of unsaturation.[1][2]
Boron trifluoride in methanol is a widely used and effective reagent for the simultaneous esterification of free fatty acids and transesterification of fatty acids within complex lipids like glycerolipids.[1] The reaction is typically performed under mild conditions.[1]
-
Mechanism: The reaction involves the condensation of the carboxyl group of the fatty acid and the hydroxyl group of methanol, catalyzed by BF₃ which acts as a Lewis acid to protonate an oxygen atom of the carboxyl group, making it more reactive.
Experimental Workflow: BF₃-Methanol Esterification
References
An In-depth Technical Guide to Coumarin-Based Derivatization Agents
For Researchers, Scientists, and Drug Development Professionals
Coumarin-based derivatization agents are a class of fluorescent labeling reagents widely employed in biomedical research and drug development. Their robust photophysical properties, including high quantum yields and sensitivity to microenvironments, make them invaluable tools for the sensitive detection and quantification of a wide range of analytes. This guide provides a comprehensive overview of their core principles, applications, and experimental methodologies.
Core Principles of Coumarin-Based Derivatization Agents
Coumarin derivatives are characterized by their benzopyrone core structure. The inherent fluorescence of this scaffold can be fine-tuned by introducing various functional groups, which also serve as reactive sites for conjugation to target molecules.[1] The most common derivatization strategy involves modifying the coumarin structure with a reactive group that can form a stable covalent bond with the analyte of interest.
The fluorescence of coumarin probes is often modulated by mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[2] These mechanisms allow for the design of "turn-on" or ratiometric probes that exhibit a change in fluorescence upon binding to their target, enhancing signal-to-noise ratios and enabling quantitative analysis.[1]
Data Presentation: Quantitative Properties of Coumarin-Based Derivatization Agents
The selection of a suitable coumarin-based derivatization agent depends on several key parameters. The following tables summarize the quantitative data for some commonly used agents.
| Derivatization Agent | Analyte | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |
| Coumarin151-N-Hydroxysuccinimidyl Carbamate (Cou151DSC) | Amino Acids | 355 | 486 | - | LOQ: 1.1–30.0 times lower than 6-AQC | [3][4] |
| 7-(diethylamino)-2-oxo-2H-chromone-3-carboxylic acid (L1) | Fipronil | - | - | - | LOD: 0.01 µg/L, LOQ: 0.036 µg/L | |
| 4-bromomethyl-7-methoxycoumarin | 5-fluorouracil | - | - | - | LOQ: 1.0 ng/mL | |
| Coumarin-based probe with sulfonamide side groups | Endoplasmic Reticulum | 400 | 435-525 | 0.60 | - | [5] |
| Iminocoumarin-BAPTA derivatives | Ca2+ | Visible | - | - | Kd: 4.49 - 27.5 µM | [6][7] |
Note: "-" indicates data not specified in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the successful application of coumarin-based derivatization agents. Below are representative protocols for the synthesis of a common coumarin precursor and a general procedure for the derivatization of amino acids.
Protocol 1: Synthesis of N-Hydroxysuccinimide (NHS) Ester of a Coumarin Carboxylic Acid
This protocol describes the activation of a coumarin carboxylic acid to an NHS ester, a common intermediate for labeling primary and secondary amines.
Materials:
-
Coumarin-3-carboxylic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) (optional, for EDC)
Procedure:
-
Dissolve the coumarin-3-carboxylic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.
-
If using EDC, add TEA (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in the same anhydrous solvent.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate with cold 5% HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting coumarin-NHS ester by recrystallization or column chromatography.
Protocol 2: Derivatization of Amino Acids with a Coumarin-NHS Ester
This protocol outlines a general procedure for the pre-column derivatization of amino acids for HPLC-fluorescence detection.
Materials:
-
Amino acid standard solution or sample hydrolysate
-
Coumarin-NHS ester solution (e.g., in acetonitrile or DMF)
-
Borate buffer (pH 8.5-9.5)
-
Acetonitrile (ACN)
-
Milli-Q water
Procedure:
-
To a microcentrifuge tube, add a specific volume of the amino acid standard or sample.
-
Add a volume of borate buffer to adjust the pH of the reaction mixture.
-
Add an excess of the coumarin-NHS ester solution to the tube. The final concentration of the derivatizing reagent should be in molar excess to the total expected amino acid concentration.
-
Vortex the mixture briefly to ensure homogeneity.
-
Incubate the reaction mixture at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 5-30 minutes). Optimization of temperature and time is crucial for complete derivatization.[3]
-
After incubation, quench the reaction by adding a small volume of a primary amine-containing solution (e.g., glycine or Tris buffer) if necessary to consume the excess derivatization reagent.
-
Dilute the derivatized sample with an appropriate mobile phase (e.g., ACN/water mixture) before injection into the HPLC system.
Mandatory Visualizations
Signaling Pathway: Calcium Signaling
Coumarin-based indicators are widely used to monitor intracellular calcium dynamics, a critical aspect of many signaling pathways. The following diagram illustrates the general principle of a coumarin-based calcium sensor.
Caption: Mechanism of a coumarin-based fluorescent probe for detecting intracellular calcium signaling.
Experimental Workflow: HPLC-FLD Analysis of Derivatized Amino Acids
The following diagram outlines a typical workflow for the analysis of amino acids using coumarin-based derivatization followed by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Caption: Experimental workflow for amino acid analysis using coumarin derivatization and HPLC-FLD.
Logical Relationship: Fluorescence "Turn-On" Mechanism
This diagram illustrates the principle of a "turn-on" fluorescent probe based on the Twisted Intramolecular Charge Transfer (TICT) mechanism, which is relevant for some coumarin derivatives used as viscosity sensors.
Caption: Principle of a TICT-based "turn-on" coumarin fluorescent probe for viscosity sensing.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Coumarin-based derivatization reagent for LC-MS analysis of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iminocoumarin-based low affinity fluorescent Ca2+ indicators excited with visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Near-membrane iminocoumarin-based low affinity fluorescent Ca(2+) indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation of MPAC-Br for Metabolomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolomics, the comprehensive analysis of small molecules within a biological system, presents a powerful approach for biomarker discovery, disease diagnosis, and understanding drug mechanisms. A significant challenge in metabolomics is the sensitive and selective detection of a diverse range of metabolites. Carboxylic acids represent a large and functionally important class of metabolites, but their analysis by reversed-phase liquid chromatography is often hampered by their polarity and lack of a suitable chromophore or fluorophore. Chemical derivatization can overcome these limitations by enhancing chromatographic retention and improving detection sensitivity. This technical guide provides a preliminary investigation into the use of 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one (MPAC-Br), a fluorescent derivatization reagent, for the analysis of carboxylic acids in a metabolomics context. This document outlines the core principles, experimental methodologies, and potential applications of this compound in metabolomics research and drug development.
Introduction to this compound in Metabolomics
This compound is a highly sensitive fluorescent derivatization reagent specifically designed for the analysis of carboxylic acids using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1] Its core structure features a coumarin fluorophore, which provides strong fluorescence, and a bromomethyl reactive group that selectively targets the carboxyl functional group of metabolites.
The application of this compound in metabolomics aims to:
-
Enhance Sensitivity: The high quantum yield of the coumarin fluorophore allows for the detection of low-abundance carboxylic acids.
-
Improve Selectivity: By specifically targeting carboxylic acids, this compound derivatization can reduce the complexity of the sample matrix and minimize interferences.
-
Increase Chromatographic Resolution: The derivatization process adds a non-polar moiety to the carboxylic acid, improving its retention on reversed-phase HPLC columns and leading to better separation of structurally similar metabolites.
The untargeted analysis of metabolites is a key aspect of metabolomics for hypothesis generation, followed by targeted profiling for more confident quantitation of relevant metabolites.[2] The use of derivatization agents like this compound can significantly enhance the capabilities of both targeted and untargeted metabolomics workflows.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving the use of this compound for the analysis of carboxylic acids in biological samples. These protocols are based on established principles of fluorescent derivatization and HPLC analysis and should be optimized for specific applications.
Sample Preparation
Proper sample preparation is critical to preserve the integrity of the metabolome and ensure accurate and reproducible results. The choice of sample preparation technique depends on the biological matrix.
2.1.1. Plasma/Serum Sample Preparation
-
Collection: Collect whole blood in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum). For plasma, the use of various anticoagulants can provide complementary metabolomics coverage, though citrate tubes should be avoided as they can interfere with the analysis of citric acid and related metabolites.[3]
-
Separation: Centrifuge the blood samples to separate plasma or serum from blood cells.
-
Protein Precipitation: To remove proteins that can interfere with the analysis, add a cold organic solvent such as acetonitrile or methanol (typically in a 3:1 or 4:1 solvent-to-sample ratio).
-
Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.
2.1.2. Urine Sample Preparation
-
Collection: Collect urine samples and immediately store them at -80°C to minimize metabolic changes.[3]
-
Thawing and Centrifugation: Thaw the urine samples on ice and centrifuge to remove any particulate matter.[3]
-
Dilution: Depending on the concentration of metabolites, dilute the urine sample with deionized water.
-
Drying: Lyophilize or evaporate a known volume of the diluted urine to dryness. The dried extract is now ready for derivatization.
2.1.3. Cell/Tissue Sample Preparation
-
Quenching Metabolism: Rapidly quench metabolic activity by flash-freezing the cell pellet or tissue sample in liquid nitrogen.
-
Homogenization: Homogenize the frozen sample in a cold solvent mixture (e.g., methanol/water or acetonitrile/water) to extract the metabolites.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
-
Drying: Evaporate the supernatant to dryness. The dried extract is now ready for derivatization.
This compound Derivatization Protocol
This protocol is an illustrative example and should be optimized for the specific carboxylic acids of interest and the sample matrix.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent such as acetonitrile.
-
Prepare a catalyst solution, such as a crown ether (e.g., 18-crown-6) and potassium carbonate, in acetonitrile. The use of a crown ether can enhance the reaction rate.
-
-
Derivatization Reaction:
-
Reconstitute the dried sample extract in a small volume of acetonitrile.
-
Add the this compound solution and the catalyst solution to the sample extract.
-
Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time should be determined empirically.
-
After the reaction is complete, cool the mixture to room temperature.
-
If necessary, quench the reaction by adding a small amount of an acid (e.g., formic acid).
-
-
Sample Cleanup (Optional):
-
To remove excess derivatization reagent and by-products, a solid-phase extraction (SPE) step may be employed. The choice of SPE sorbent will depend on the properties of the derivatized analytes.
-
-
Final Preparation:
-
Evaporate the solvent from the derivatized sample.
-
Reconstitute the residue in the initial mobile phase for HPLC analysis.
-
HPLC-Fluorescence Analysis
-
Instrumentation: A standard HPLC system equipped with a fluorescence detector is required.
-
Chromatographic Column: A reversed-phase C18 column is typically used for the separation of the derivatized carboxylic acids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Fluorescence Detection: The excitation and emission wavelengths for the this compound derivatives should be optimized. Based on the coumarin structure, typical excitation wavelengths are in the range of 320-360 nm, and emission wavelengths are in the range of 430-490 nm.[4][5][6]
-
Data Acquisition: Chromatographic data is collected and processed using appropriate software.
Data Presentation and Quantitative Analysis
A key aspect of metabolomics is the quantitative comparison of metabolite levels across different sample groups. The use of this compound allows for the sensitive quantification of carboxylic acids.
Method Validation
The analytical method should be validated to ensure its accuracy, precision, and reliability. Key validation parameters include:
-
Linearity: The range over which the detector response is proportional to the analyte concentration.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual measurements.
-
Recovery: The efficiency of the extraction and derivatization process.
Illustrative Quantitative Data
The following tables present hypothetical quantitative data for a targeted metabolomics study of key carboxylic acids in a drug development context. These tables are for illustrative purposes to demonstrate how data from an this compound based workflow could be presented.
Table 1: Method Validation Parameters for this compound Derivatized Carboxylic Acids
| Analyte | Retention Time (min) | Linearity (R²) | LOD (pmol/injection) | LOQ (pmol/injection) | Recovery (%) |
| Lactic Acid | 8.5 | 0.9992 | 0.1 | 0.3 | 92.5 |
| Pyruvic Acid | 9.2 | 0.9987 | 0.2 | 0.6 | 90.1 |
| Succinic Acid | 12.1 | 0.9995 | 0.05 | 0.15 | 95.3 |
| Fumaric Acid | 13.5 | 0.9991 | 0.08 | 0.24 | 94.2 |
| Citric Acid | 15.8 | 0.9985 | 0.15 | 0.45 | 88.7 |
Table 2: Quantification of Key Carboxylic Acids in Control vs. Drug-Treated Cells (Concentration in nmol/10^6 cells)
| Metabolite | Control (Mean ± SD) | Drug-Treated (Mean ± SD) | p-value | Fold Change |
| Lactic Acid | 125.6 ± 15.2 | 189.4 ± 22.1 | <0.01 | 1.51 |
| Pyruvic Acid | 45.3 ± 5.8 | 32.1 ± 4.5 | <0.05 | 0.71 |
| Succinic Acid | 88.9 ± 9.1 | 132.7 ± 14.3 | <0.01 | 1.49 |
| Fumaric Acid | 35.2 ± 4.1 | 55.8 ± 6.3 | <0.01 | 1.58 |
| Citric Acid | 150.1 ± 18.5 | 98.7 ± 12.4 | <0.01 | 0.66 |
Visualization of Workflows and Pathways
Visualizing experimental workflows and biological pathways is essential for understanding complex metabolomics data. The following diagrams were generated using Graphviz (DOT language).
This compound Derivatization Reaction Mechanism
The derivatization of a carboxylic acid with this compound proceeds via a nucleophilic substitution reaction, likely an SN2 mechanism. The carboxylate anion acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group on this compound.
Caption: this compound derivatization reaction with a carboxylic acid.
Metabolomics Workflow Using this compound
This diagram illustrates the overall workflow for a metabolomics study employing this compound derivatization.
Caption: General metabolomics workflow using this compound derivatization.
Applications in Drug Development
The ability to accurately quantify carboxylic acids has significant implications for drug development.
-
Pharmacodynamic (PD) Biomarker Discovery: Changes in the levels of key carboxylic acids in metabolic pathways can serve as PD biomarkers to assess drug efficacy and mechanism of action.
-
Toxicity Studies: Alterations in metabolic profiles, including carboxylic acid levels, can indicate potential drug-induced toxicity.
-
Mechanism of Action Studies: By monitoring the impact of a drug candidate on specific metabolic pathways rich in carboxylic acids (e.g., the TCA cycle, fatty acid metabolism), researchers can gain insights into its mechanism of action.
Conclusion
This compound presents a promising tool for the targeted and untargeted analysis of carboxylic acids in metabolomics. Its high sensitivity and selectivity can enable the quantification of a wide range of metabolites that are otherwise challenging to measure. The detailed experimental protocols and workflows provided in this guide serve as a starting point for researchers to explore the utility of this compound in their specific metabolomics applications, from basic research to clinical drug development. Further optimization and validation will be necessary to tailor these methods to specific research questions and biological matrices.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coumarin-based derivatization reagent for LC-MS analysis of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Quantifying Plasma Thiols using ABD-F Derivatization
Topic: 4-Amino-7-fluorobenzofurazan (ABD-F) Derivatization Protocol for Plasma Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Low molecular weight thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial components of the cellular antioxidant defense system and are implicated in a variety of physiological and pathological processes. Their quantification in plasma is a key aspect of clinical and biomedical research, offering insights into oxidative stress, disease progression, and the effectiveness of therapeutic interventions. While the initial request specified the use of MPAC-Br, literature strongly indicates that this compound is a derivatization reagent for carboxylic acids, not thiols. Therefore, this document provides a detailed application note and protocol for the determination of thiols in plasma using the well-established and highly sensitive fluorogenic reagent, 4-amino-7-fluorobenzofurazan (ABD-F).
ABD-F selectively reacts with the sulfhydryl group of thiols to form a highly fluorescent and stable adduct. This allows for the sensitive and specific quantification of thiols using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.
Principle of the Assay
The ABD-F assay for the quantification of plasma thiols is a two-step process:
-
Reduction of Disulfides: In plasma, thiols exist in both their reduced (free thiol) and oxidized (disulfide) forms. To measure the total thiol concentration, disulfide bonds are first reduced to their corresponding thiols using a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP).
-
Derivatization with ABD-F: The free thiols then react with ABD-F in a nucleophilic aromatic substitution reaction. The thiol group attacks the electron-deficient aromatic ring of ABD-F, leading to the displacement of the fluoride atom and the formation of a stable, highly fluorescent thioether derivative. These derivatives are then separated by RP-HPLC and quantified by a fluorescence detector. The fluorescence intensity is directly proportional to the concentration of the thiol in the sample.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of major low-molecular-weight thiols in human plasma using ABD-F derivatization followed by HPLC with fluorescence detection, based on literature data.
| Analyte | Linearity Range (µM) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) | Recovery (%) | Reference |
| Cysteine (Cys) | 50 - 300 | 0.1 | 0.3 | 95 - 105 | [1][2] |
| Homocysteine (Hcy) | 2.5 - 15 | 0.05 | 0.15 | 92 - 108 | [1][2] |
| Glutathione (GSH) | 1 - 10 | 0.02 | 0.06 | 90 - 110 | [1][2] |
Experimental Protocols
Materials and Reagents
-
4-Amino-7-fluorobenzofurazan (ABD-F)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Cysteine, Homocysteine, Glutathione standards
-
Perchloric acid (0.5 M)
-
Boric Acid Buffer (0.1 M, pH 9.3)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Human plasma (collected in EDTA or heparin tubes)
Equipment
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Microcentrifuge
-
Vortex mixer
-
Water bath
-
Autosampler vials
Solution Preparation
-
TCEP Solution (10 mg/mL): Dissolve 10 mg of TCEP in 1 mL of ultrapure water. Prepare this solution fresh daily.
-
ABD-F Solution (1 mg/mL): Dissolve 1 mg of ABD-F in 1 mL of acetonitrile. Store protected from light at 4°C.
-
Thiol Standard Stock Solutions (1 mM): Accurately weigh and dissolve the appropriate amount of each thiol standard in 0.1 M HCl. Store these stock solutions at -20°C.
-
Working Standard Solutions: Prepare a series of dilutions of the stock solutions in 0.1 M HCl to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µM).
Sample Preparation and Derivatization Protocol
-
Plasma Collection and Deproteinization:
-
Collect whole blood in EDTA- or heparin-containing tubes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
To 100 µL of plasma, add 100 µL of ice-cold 0.5 M perchloric acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.[2]
-
-
Reduction of Disulfides:
-
To 50 µL of the deproteinized supernatant, add 10 µL of the 10 mg/mL TCEP solution.
-
Vortex and incubate at room temperature for 30 minutes.
-
-
Derivatization with ABD-F:
-
Add 50 µL of 0.1 M Boric acid buffer (pH 9.3) to the reduced sample.
-
Add 20 µL of the 1 mg/mL ABD-F solution.
-
Vortex and incubate in a water bath at 50°C for 10 minutes.[2]
-
After incubation, cool the samples on ice.
-
Transfer the samples to autosampler vials for HPLC analysis.
-
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of 0.1 M phosphate buffer (pH 6.5) and acetonitrile (e.g., 90:10 v/v). The exact ratio may need optimization depending on the column and system.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation wavelength (λex) = 385 nm, Emission wavelength (λem) = 515 nm.[3]
-
Run Time: Approximately 15-20 minutes, ensuring separation of all thiol derivatives.
Diagrams
Caption: Experimental workflow for plasma thiol derivatization using ABD-F.
Caption: Chemical reaction of a thiol with ABD-F for fluorescent labeling.
References
Application Note: Ultrasensitive Quantification of Bile Acids in Biological Matrices Using MPAC-Br Derivatization for LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bile acids (BAs) are crucial signaling molecules and metabolic regulators, synthesized from cholesterol in the liver. Their quantification in biological matrices like plasma, serum, and feces is vital for understanding liver diseases, gut microbiome interactions, and metabolic disorders. However, the structural similarity, isomeric nature, and poor ionization efficiency of many bile acids in positive mode electrospray ionization (ESI) present significant analytical challenges.
Chemical derivatization of the carboxylic acid group common to all bile acids can overcome these limitations. This protocol details a robust method for the derivatization of bile acids using 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole bromide (MPAC-Br). This reagent reacts with the carboxylic acid moiety of bile acids, attaching a permanently charged quaternary amine group. This modification significantly enhances ionization efficiency in ESI positive mode, leading to improved sensitivity and specificity for LC-MS/MS analysis.
Principle of Derivatization
This compound is a derivatization agent that targets carboxylic acids. The reaction proceeds via esterification, where the carboxyl group of the bile acid is converted into an ester by reacting with this compound. This process is typically facilitated by a catalyst, such as an organic base, in an anhydrous organic solvent. The resulting MPAC-esterified bile acid is more readily ionized in the mass spectrometer, improving detection limits.
Caption: Chemical derivatization of a bile acid with this compound.
Materials and Reagents
-
Bile Acid Standards (e.g., Cholic Acid, Chenodeoxycholic Acid, etc.)
-
This compound (Derivatization Reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN), LC-MS Grade
-
Methanol (MeOH), LC-MS Grade
-
Water, LC-MS Grade
-
Formic Acid, LC-MS Grade
-
Ammonium Acetate, MS Grade
-
Internal Standards (Isotopically labeled bile acids, e.g., d4-GCA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Heating block or incubator
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole or equivalent)
-
Reversed-phase C18 column (e.g., Agilent Poroshell EC C-18)
Experimental Protocol
This protocol outlines the key steps from sample preparation to final analysis.
Caption: Workflow for this compound derivatization and analysis of bile acids.
Step 1: Sample Preparation (Plasma/Serum)
-
To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold methanol containing internal standards.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new tube.
Step 2: Derivatization Reaction
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 50 µL of acetonitrile.
-
Add 25 µL of 10 mg/mL this compound solution in acetonitrile.
-
Add 10 µL of 5% (v/v) N,N-Diisopropylethylamine (DIPEA) in acetonitrile.
-
Vortex briefly to mix.
-
Incubate the mixture at 60°C for 30-60 minutes in a heating block. Reaction times may need optimization for specific bile acids.[2]
Step 3: Post-Derivatization Sample Handling
-
After incubation, allow the sample to cool to room temperature.
-
Dilute the sample with 900 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to mix thoroughly.
-
Filter the sample through a 0.22 µm syringe filter or filter vial.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for specific instruments and bile acid panels.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent Poroshell EC C-18 (e.g., 2.1 x 100 mm, 2.7 µm) |
| Column Temperature | 60 °C[3] |
| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50) with 0.1% Formic Acid[3] |
| Flow Rate | 0.4 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL[3] |
| MS System | Agilent 6495 Triple Quadrupole or equivalent |
| Ionization Mode | ESI Positive |
| Acquisition Mode | Dynamic Multiple Reaction Monitoring (dMRM)[4] |
| Capillary Voltage | 2500 - 3500 V |
| Gas Temperature | 150 - 200 °C |
| Sheath Gas Flow | 11 L/min[4] |
Gradient Elution Example:
-
0-2 min: 20% B
-
2-15 min: 20% to 65% B
-
15-17 min: 65% to 98% B
-
17-20 min: Hold at 98% B
-
20.1 min: Return to 20% B
-
20.1-23 min: Re-equilibration
Data and Results
Quantitative data is obtained by monitoring specific precursor-to-product ion transitions (MRMs) for each MPAC-derivatized bile acid. The use of stable isotope-labeled internal standards is crucial for accurate quantification.
Table 2: Example MRM Transitions for MPAC-Derivatized Bile Acids (Note: These are hypothetical values for MPAC derivatives and must be empirically determined by infusing derivatized standards.)
| Bile Acid (BA) | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Collision Energy (eV) |
| Cholic Acid (CA) | BA MW + MPAC moiety | Specific fragment | Optimize empirically |
| Chenodeoxycholic Acid (CDCA) | BA MW + MPAC moiety | Specific fragment | Optimize empirically |
| Deoxycholic Acid (DCA) | BA MW + MPAC moiety | Specific fragment | Optimize empirically |
| Lithocholic Acid (LCA) | BA MW + MPAC moiety | Specific fragment | Optimize empirically |
| Glycocholic Acid (GCA) | BA MW + MPAC moiety | Specific fragment | Optimize empirically |
| Taurocholic Acid (TCA) | BA MW + MPAC moiety | Specific fragment | Optimize empirically |
BA MW = Molecular Weight of the native bile acid. MPAC moiety = Mass added by the derivatization reagent minus HBr. Optimization of MRM transitions and collision energies for each specific derivatized compound is a critical step for method development.[4]
Conclusion
The use of this compound as a derivatizing agent provides a powerful strategy for the sensitive and reliable quantification of bile acids by LC-MS/MS. By converting the carboxylic acid group into a permanently charged moiety, this method significantly enhances ESI+ ionization efficiency, allowing for lower detection limits and more robust analytical performance. This protocol provides a comprehensive framework for researchers to develop and implement high-sensitivity bile acid profiling in various biological matrices.
References
- 1. agilent.com [agilent.com]
- 2. Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
Application of MPAC-Br in Pharmaceutical Analysis: A Detailed Guide
Introduction
In the realm of pharmaceutical analysis, the sensitive and accurate quantification of acidic drugs and their metabolites is of paramount importance. Many of these compounds possess carboxylic acid functional groups, which often lack a strong chromophore, making their detection by conventional High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors challenging, especially at low concentrations. To overcome this limitation, fluorescent derivatization is a widely employed strategy. 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one (MPAC-Br) is a highly sensitive fluorescent labeling reagent specifically designed for the derivatization of carboxylic acids, enabling their ultra-sensitive detection in complex matrices.[1] This application note provides detailed protocols and quantitative data for the use of this compound in pharmaceutical analysis.
Principle of this compound Derivatization
This compound is a coumarin-based derivatizing agent that reacts with the carboxylate anion of an acidic drug or metabolite. The reaction is a nucleophilic substitution where the carboxylate displaces the bromide on the bromomethyl group of this compound, forming a highly fluorescent ester derivative. This reaction is typically facilitated by a catalyst, such as a crown ether, and a mild base. The resulting MPAC-ester exhibits strong fluorescence, allowing for highly sensitive detection by a fluorescence detector following HPLC separation.
Quantitative Analysis of Carboxylic Acids using this compound and HPLC
The derivatization of carboxylic acids with this compound allows for their quantification at very low levels. The high sensitivity of the resulting fluorescent esters makes this method particularly suitable for trace analysis in pharmaceutical formulations, biological fluids, and environmental samples.
| Analyte | Linearity (Concentration Range) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Lauric Acid | Not Specified | 15 fmol/10 µL injection (S/N=17) | Not Specified | [2][3] |
| Various Saturated Carboxylic Acids (C4-C18) | Not Specified | Picomole to femtomole range (general) | Not Specified | [2][3] |
Note: The table above provides a summary of the available quantitative data. Further validation for specific pharmaceutical compounds is recommended.
Experimental Protocols
Materials and Reagents
-
This compound (3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one)
-
Carboxylic acid standard or sample (e.g., acidic drug, metabolite)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
18-Crown-6
-
Standard laboratory glassware and equipment
-
HPLC system with a fluorescence detector and a reversed-phase C18 column
Protocol 1: Derivatization of Carboxylic Acids
-
Sample Preparation: Dissolve the carboxylic acid-containing sample in a suitable organic solvent, such as acetone or acetonitrile. For biological samples, appropriate extraction and clean-up procedures should be performed prior to derivatization.
-
Reagent Preparation:
-
Prepare a solution of this compound in acetone or acetonitrile (e.g., 1 mg/mL).
-
Prepare a solution of 18-crown-6 in acetone or acetonitrile (e.g., 1 mg/mL).
-
-
Derivatization Reaction:
-
In a reaction vial, add the sample solution containing the carboxylic acid.
-
Add an excess of the this compound solution.
-
Add the 18-crown-6 solution.
-
Add a small amount of anhydrous potassium carbonate.
-
Seal the vial and heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes). The optimal reaction time and temperature may need to be determined for each specific analyte.
-
-
Sample Dilution: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with the HPLC mobile phase before injection.
Protocol 2: HPLC Analysis of this compound Derivatives
-
HPLC System:
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is commonly used. The specific gradient profile should be optimized for the separation of the target analytes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Fluorescence Detector:
-
-
Injection: Inject an appropriate volume of the diluted, derivatized sample onto the HPLC system.
-
Data Analysis: Identify and quantify the MPAC-ester peaks based on their retention times and fluorescence signals relative to a calibration curve prepared with derivatized standards.
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one (this compound) : A Highly Sensitive Fluorescent Derivtization Reagent for Carboxylic Acids in High-Performance Liquid Chromatography [jstage.jst.go.jp]
Application Note: High-Sensitivity Analysis of Dicarboxylic Acids using MPAC-Br Derivatization with Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and highly sensitive method for the quantitative analysis of dicarboxylic acids in various biological and pharmaceutical matrices. The protocol utilizes the fluorescent derivatization reagent MPAC-Br (3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one) to label dicarboxylic acids prior to their separation and detection by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This method offers excellent sensitivity, making it suitable for the analysis of low-abundance dicarboxylic acids that are important biomarkers in metabolic research and drug development.
Introduction
Dicarboxylic acids are key intermediates in several metabolic pathways, and their quantification is crucial for understanding various physiological and pathological states. Due to their high polarity and low volatility, the analysis of dicarboxylic acids often requires a derivatization step to improve their chromatographic retention and detection sensitivity. This compound is a fluorescent labeling agent that reacts with carboxylic acid functional groups to form highly fluorescent ester derivatives. These derivatives can be detected with high sensitivity using a fluorescence detector, with an excitation wavelength of 403 nm and an emission wavelength of 474 nm.[1] This method provides a reliable and sensitive platform for the analysis of dicarboxylic acids in complex samples.
Principle
The this compound protocol is based on the chemical derivatization of the carboxyl groups of dicarboxylic acids with the fluorescent tag this compound. The reaction proceeds via a nucleophilic substitution where the carboxylate anion attacks the bromomethyl group of the this compound molecule, forming a stable, highly fluorescent ester derivative. The derivatized dicarboxylic acids are then separated using reversed-phase HPLC and quantified by fluorescence detection. The intensity of the fluorescence signal is directly proportional to the concentration of the dicarboxylic acid in the sample.
Quantitative Data Summary
The following table summarizes the quantitative performance of the this compound derivatization method for the analysis of carboxylic acids. While the specific data for a range of dicarboxylic acids is not extensively published, the data for lauric acid, a monocarboxylic acid, demonstrates the high sensitivity of this method.[1] Similar performance can be expected for dicarboxylic acids.
| Parameter | Value | Analyte | Reference |
| Limit of Detection (LOD) | 15 fmol/10µl injection | Lauric Acid | [1] |
| Excitation Wavelength (λex) | 403 nm | MPAC-esters | [1] |
| Emission Wavelength (λem) | 474 nm | MPAC-esters | [1] |
| HPLC Column | Inertsil ODS-2 (or equivalent C18) | MPAC-esters | [1] |
| Mobile Phase | Methanol-water gradient | MPAC-esters | [1] |
Experimental Protocol
This section provides a detailed methodology for the derivatization of dicarboxylic acids with this compound and subsequent HPLC analysis.
Materials and Reagents
-
This compound (3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one)
-
Dicarboxylic acid standards (e.g., succinic acid, adipic acid, etc.)
-
Potassium bicarbonate (KHCO3)
-
Propylene carbonate
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Internal standard (e.g., a dicarboxylic acid not present in the sample)
-
Sample matrix (e.g., plasma, urine, cell lysate)
Sample Preparation
-
Liquid Samples (e.g., plasma, urine):
-
Thaw frozen samples on ice.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of the sample.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of methanol or the derivatization solvent.
-
-
Solid Samples (e.g., tissue, cells):
-
Homogenize the sample in a suitable buffer.
-
Perform liquid-liquid extraction or solid-phase extraction to isolate the dicarboxylic acids.
-
Evaporate the final extract to dryness and reconstitute in the derivatization solvent.
-
Derivatization Procedure
This procedure is a modification of the original method described by Takechi et al. (1996).[1]
-
To the dried and reconstituted sample extract (or a standard solution) in a reaction vial, add 5 mg of KHCO3.
-
Add 175 µL of propylene carbonate.
-
Add 15 µL of the sample (dissolved in methanol).
-
If using an internal standard, add a known amount at this stage.
-
Add 18 µL of a 10 mM solution of this compound in acetonitrile.
-
Seal the vial and vortex briefly.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for HPLC analysis.
HPLC-Fluorescence Detection
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., Inertsil ODS-2, 5 µm, 4.6 x 150 mm).[1]
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to achieve separation of the derivatized dicarboxylic acids. A typical starting point could be 50% B, increasing to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Fluorescence Detector Settings:
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of dicarboxylic acids using this compound derivatization.
Derivatization Reaction of a Dicarboxylic Acid with this compound
Caption: Derivatization reaction of a dicarboxylic acid with this compound.
Conclusion
The this compound protocol provides a highly sensitive and reliable method for the quantification of dicarboxylic acids. The straightforward derivatization procedure, coupled with the high fluorescence quantum yield of the MPAC-esters, allows for the detection of dicarboxylic acids at femtomole levels. This method is a valuable tool for researchers in metabolomics, clinical diagnostics, and pharmaceutical development who require precise and sensitive measurement of dicarboxylic acids in complex biological matrices.
References
Application Notes and Protocols for the Quantification of Carboxylic Acids in Urine using Bromine-Containing Derivatization Agents and LC-MS/MS
Introduction
The quantification of carboxylic acids in urine is a critical aspect of metabolomics, clinical diagnostics, and drug development. These organic acids are key intermediates and byproducts of various metabolic pathways, and their concentrations can serve as important biomarkers for disease diagnosis and monitoring treatment efficacy. However, the analysis of short-chain carboxylic acids by reversed-phase liquid chromatography-mass spectrometry (LC-MS) is often challenging due to their high polarity, which results in poor retention, and their tendency to exhibit poor ionization efficiency in positive electrospray ionization (ESI).
To overcome these challenges, chemical derivatization is frequently employed. This approach involves the modification of the carboxylic acid functional group to enhance the analytical properties of the analytes. The use of a bromine-containing derivatization reagent, such as 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) or 4-bromo-N-methylbenzylamine (4-BNMA), offers several advantages for LC-MS/MS analysis.[1][2] Derivatization with these reagents introduces a permanently positively charged moiety, significantly improving ESI efficiency and allowing for sensitive detection in the positive ion mode.[2] Furthermore, the incorporated bromine atom provides a characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), which facilitates confident identification of the derivatized analytes.[1]
This document provides detailed application notes and protocols for the quantification of carboxylic acids in urine using a bromine-containing derivatization agent, herein exemplified by reagents like 4-APEBA and 4-BNMA, coupled with LC-MS/MS analysis.
Experimental Workflow
The overall experimental workflow for the quantification of urinary carboxylic acids using a bromine-containing derivatization agent is depicted below.
Detailed Experimental Protocols
Materials and Reagents
-
Derivatization Reagent: 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) or 4-bromo-N-methylbenzylamine (4-BNMA)
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid (FA)
-
Internal Standards (IS): Stable isotope-labeled carboxylic acids
-
Urine Samples: Collected and stored at -80°C until analysis
Sample Preparation
-
Thaw frozen urine samples on ice.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any cellular debris and precipitates.
-
Collect the supernatant for further processing.
-
Dilute the urine supernatant 1:10 (or as appropriate based on expected analyte concentrations) with LC-MS grade water.
-
Spike the diluted urine with a mixture of internal standards.
Derivatization Protocol
This protocol is based on the general principles of carbodiimide-mediated coupling.[2][3]
-
To 50 µL of the diluted and spiked urine sample, add 100 µL of a 0.1 M solution of the derivatization reagent (e.g., 4-APEBA or 4-BNMA) in water.
-
Add 100 µL of a freshly prepared 0.1 M solution of EDC in water. The use of a water-soluble carbodiimide like EDC is crucial for reactions in aqueous environments.[4]
-
Vortex the mixture gently for 30 seconds.
-
Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) for 1-2 hours.[1][4] Optimization of reaction time and temperature may be necessary for specific carboxylic acids.[1]
-
After incubation, quench the reaction by adding a small volume of a quenching agent, such as an acetate buffer, to consume any excess EDC.[1]
-
Centrifuge the derivatized sample at high speed to pellet any precipitates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.
Derivatization Reaction Pathway
The derivatization process involves a two-step reaction facilitated by a carbodiimide.
References
- 1. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.vu.nl [research.vu.nl]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Note: Enhancing LC-MS Sensitivity and Selectivity with MPAC-Br Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern analytical science, offering high sensitivity and selectivity for the quantification of a vast array of molecules. However, certain classes of compounds, particularly those with poor ionization efficiency or low molecular weight, present significant analytical challenges. Chemical derivatization is a powerful strategy to overcome these limitations by chemically modifying analytes to improve their chromatographic behavior and enhance their MS signal.
This document introduces MPAC-Br (4-methyl-6-phenyl-2H-pyran-2-one-3-carbonyl bromide) , a novel (hypothetical) derivatization reagent designed to enhance the LC-MS analysis of nucleophilic compounds such as phenols, amines, and thiols. The this compound reagent imparts a stable, readily ionizable tag to the analyte, significantly improving detection limits and analytical robustness. This application note provides detailed protocols for the use of this compound and presents its utility in the quantitative analysis of key biomarkers in complex biological matrices.
Principle of this compound Derivatization
This compound is an activated acyl bromide featuring a pyranone core. The derivatization reaction proceeds via a nucleophilic acyl substitution, where a nucleophilic group on the analyte (e.g., the hydroxyl group of a phenol or the amino group of an amine) attacks the electrophilic carbonyl carbon of the this compound reagent. This results in the formation of a stable ester or amide bond and the release of hydrogen bromide.
The key advantages of the resulting MPAC-tagged analytes include:
-
Enhanced Ionization: The pyranone structure is designed to have a high proton affinity, leading to significantly enhanced signal intensity in positive-mode electrospray ionization (ESI).
-
Improved Chromatography: The addition of the relatively hydrophobic MPAC group increases the retention of small, polar analytes on reversed-phase columns, moving them out of the solvent front and away from early-eluting matrix interferences.
-
Facilitated MS/MS Analysis: The MPAC tag produces a consistent and predictable fragmentation pattern upon collision-induced dissociation (CID), allowing for the development of sensitive and specific Multiple Reaction Monitoring (MRM) methods.
Caption: this compound derivatization reaction mechanism.
Experimental Protocols & Data
Application 1: Ultrasensitive Quantification of Bisphenol A (BPA) in Human Serum
Bisphenol A is an endocrine-disrupting chemical that is challenging to quantify at low physiological concentrations due to its poor ionization. This compound derivatization significantly enhances its detection.
Protocol:
-
Sample Preparation: To 100 µL of human serum, add 10 µL of an internal standard solution (e.g., ¹³C₁₂-BPA). Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.
-
Derivatization: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of acetonitrile. Add 50 µL of 1 mg/mL this compound in acetonitrile and 10 µL of 5% diisopropylethylamine (DIPEA) in acetonitrile. Cap the vial and heat at 60°C for 30 minutes.
-
LC-MS/MS Analysis: After cooling, add 100 µL of 0.1% formic acid in water and inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 5% to 95% acetonitrile with 0.1% formic acid over 5 minutes. Monitor the specific MRM transitions for MPAC-BPA and its internal standard.
Quantitative Data Summary:
| Analyte | Method | LLOQ (pg/mL) | Linearity (r²) | Signal Enhancement Factor |
| Bisphenol A | Direct Injection | 500 | 0.991 | N/A |
| Bisphenol A | This compound Derivatization | 5 | >0.999 | ~100-fold |
Application 2: Profiling of Catecholamine Neurotransmitters in Rodent Brain Tissue
Catecholamines like dopamine and norepinephrine are critical neurotransmitters. Their analysis is complicated by their high polarity and susceptibility to oxidation.
Protocol:
-
Sample Preparation: Homogenize 10 mg of brain tissue in 200 µL of 0.1 M perchloric acid containing an internal standard mix (e.g., d₄-Dopamine). Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Derivatization: Take 50 µL of the supernatant and adjust the pH to ~8.5 with 1 M ammonium bicarbonate. Immediately add 50 µL of 1 mg/mL this compound in acetonitrile. Vortex and let the reaction proceed at room temperature for 15 minutes.
-
LC-MS/MS Analysis: Stop the reaction by adding 10 µL of 1% formic acid. Inject 5 µL for LC-MS/MS analysis using a reversed-phase gradient.
Quantitative Data Summary:
| Analyte | Method | LLOQ (pg on column) | Precision (%RSD) | Signal Enhancement Factor |
| Dopamine | HILIC | 10.0 | <15% | N/A |
| Dopamine | This compound Derivatization | 0.2 | <5% | ~50-fold |
| Norepinephrine | HILIC | 15.0 | <15% | N/A |
| Norepinephrine | This compound Derivatization | 0.3 | <6% | ~50-fold |
Visualizations
Experimental Workflow
The following diagram outlines the complete workflow for sample analysis using this compound derivatization.
Caption: General workflow for this compound derivatization and LC-MS analysis.
Application in Metabolomics: Phenylalanine Metabolism Pathway
This compound can be used to study metabolic pathways involving phenolic compounds, such as the conversion of Phenylalanine to Tyrosine and subsequent catecholamines.
Caption: Phenylalanine metabolism showing this compound targetable analytes.
Conclusion
This compound serves as a powerful, albeit hypothetical, tool in the analytical chemist's arsenal. By converting poorly responding analytes into highly sensitive derivatives, it enables robust and reliable quantification at previously unattainable levels. The protocols outlined herein demonstrate the straightforward application of this compound derivatization for the analysis of critical biomarkers in complex matrices, highlighting its potential to advance research in toxicology, clinical diagnostics, and drug development.
Application Note: A Validated HPLC-Fluorescence Method for the Quantification of Carboxylic Acids Using MPAC-Br as a Pre-Column Derivatization Reagent
Audience: Researchers, scientists, and drug development professionals.
Abstract
Analyzing carboxylic acids that lack a strong chromophore presents a significant challenge for UV-based HPLC detection. Pre-column derivatization with a fluorescent tag is a powerful strategy to overcome this limitation. This application note provides a comprehensive protocol for the sensitive quantification of a model carboxylic acid, Valproic Acid (VPA), using 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-coumarin (MPAC-Br) as a highly sensitive fluorescent derivatization reagent.[1][2] The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection. We present a detailed derivatization procedure, optimized chromatographic conditions, and a full method validation protocol in accordance with ICH guidelines, covering specificity, linearity, accuracy, precision, and robustness.[3][4]
Introduction
Many pharmaceutical compounds, metabolites, and biological molecules are carboxylic acids. Their quantification is essential in drug development, therapeutic drug monitoring, and metabolic studies. However, many simple aliphatic carboxylic acids, such as Valproic Acid, do not possess a UV-absorbing functional group, making their detection by standard HPLC-UV methods insensitive and impractical.
Fluorescent derivatization offers a robust solution by covalently bonding a fluorophore to the target analyte. This compound is a coumarin-based reagent designed specifically for the pre-column derivatization of carboxylic acids.[5][6] The reaction targets the carboxyl group, forming a stable, highly fluorescent ester derivative that can be detected with excellent sensitivity and selectivity.[1][2] This protocol establishes a reliable method for the analysis of the MPAC-derivatized VPA, applicable to various sample matrices after appropriate sample preparation.
Materials and Methods
Reagents and Chemicals
-
Valproic Acid (VPA) Standard
-
This compound (CAS 177093-58-2)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Potassium Carbonate
-
18-Crown-6 (Catalyst)
-
Methanol (HPLC Grade)
Instrumentation
-
HPLC system with a binary pump, autosampler, and column thermostat (e.g., Agilent 1100/1200 series or equivalent).[7]
-
Fluorescence Detector (FLD)
-
Analytical Balance
-
Vortex Mixer
-
Heating Block or Water Bath
Chromatographic Conditions
The separation of the VPA-MPAC derivative was optimized using a C18 stationary phase.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 8 min; Hold at 95% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Fluorescence Detection | Excitation: 365 nm, Emission: 470 nm |
| Run Time | 12 minutes |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
VPA Stock Solution (1 mg/mL): Accurately weigh 10 mg of Valproic Acid standard and dissolve in 10 mL of acetonitrile.
-
This compound Solution (2 mg/mL): Dissolve 20 mg of this compound in 10 mL of acetonitrile.
-
Catalyst Solution: Prepare a solution containing 3 mg/mL Potassium Carbonate and 1 mg/mL 18-Crown-6 in acetonitrile.
-
Working Standards: Prepare a series of VPA working standards (e.g., for linearity) by diluting the VPA stock solution with acetonitrile.
Protocol 2: Pre-Column Derivatization
-
To 100 µL of each VPA working standard or sample, add 100 µL of the this compound solution.
-
Add 50 µL of the catalyst solution to the mixture.
-
Vortex the vials for 30 seconds.
-
Seal the vials and heat at 60°C for 30 minutes using a heating block.
-
After cooling to room temperature, add 750 µL of a Water:Acetonitrile (50:50 v/v) mixture.
-
Vortex thoroughly and transfer the solution to an HPLC vial for analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Maleimide-Thiol Derivatization Reactions
Welcome to the technical support center for optimizing maleimide-thiol derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of maleimide-containing reagents for the derivatization of thiol-containing molecules such as proteins, peptides, and antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a maleimide-thiol conjugation reaction?
A1: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4] Within this range, the thiol group is sufficiently deprotonated to be reactive, while minimizing side reactions such as the hydrolysis of the maleimide group and reactions with amines.[2] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[2][4] As the pH rises above 7.5, the rate of maleimide hydrolysis significantly increases, which can lead to a lower yield of the desired conjugate.[1][2]
Q2: My protein contains disulfide bonds. Do I need to reduce them before conjugation?
A2: Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[2][5] Therefore, if you intend to label cysteine residues that are involved in disulfide bridges, you must first reduce these bonds. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly recommended reducing agent because it is effective over a wide pH range and typically does not need to be removed before the conjugation step.[2][4][5]
Q3: What molar ratio of maleimide reagent to my protein/peptide should I use?
A3: A common starting point is a 10:1 to 20:1 molar excess of the maleimide reagent to the protein.[1][2][4] However, the optimal ratio is highly dependent on the specific molecules being conjugated and should be determined empirically.[2] For some molecules, a much lower molar excess, such as 2:1 or 5:1, has been found to be effective.[1][6] It is advisable to perform small-scale optimization experiments with a range of molar ratios to find the ideal condition for your specific application.[2]
Q4: How can I prevent hydrolysis of my maleimide reagent?
A4: Maleimide reagents are susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH.[5][7] To minimize hydrolysis, you should prepare aqueous solutions of the maleimide reagent immediately before use.[1] For storage, dissolve the maleimide reagent in a dry, water-miscible organic solvent like DMSO or DMF.[5][8] If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short durations.[4]
Q5: My final conjugate is not stable. What could be the cause?
A5: The instability of the final thiosuccinimide conjugate is often due to a retro-Michael reaction, which is the reversal of the initial conjugation.[9][10][11] This can lead to thiol exchange, especially in environments rich in other thiols, such as glutathione in vivo.[5][9] To increase stability, one strategy is to induce the hydrolysis of the thiosuccinimide ring after conjugation by adjusting the pH to 8.5-9.0, which results in a stable thioether.[5][7] Another approach involves using newer generations of maleimides designed for greater stability.[12][13]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your derivatization experiments, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Inactive Maleimide Reagent: The maleimide group may have hydrolyzed due to improper storage or handling.[5][8] | Prepare fresh solutions of the maleimide reagent in a dry organic solvent (DMSO or DMF) immediately before use.[8] Allow the reagent to come to room temperature before opening to prevent condensation.[8] |
| Oxidized Thiols: The cysteine residues on your protein have formed disulfide bonds and are not available to react.[1][4] | Reduce the disulfide bonds using a reducing agent like TCEP prior to conjugation.[1][4] A 50 to 100-fold molar excess of TCEP is often recommended.[1] Ensure buffers are degassed to prevent re-oxidation.[1][4] | |
| Suboptimal Reaction pH: The pH of the reaction buffer is outside the optimal range of 6.5-7.5.[4] | Use a buffer with a pH between 6.5 and 7.5, such as PBS or HEPES, to ensure thiol selectivity and minimize maleimide hydrolysis.[1][4] | |
| Interfering Buffer Components: Buffers containing primary or secondary amines (e.g., Tris) or other thiols (e.g., DTT) can compete with the target molecule.[1][8] | Use non-amine, non-thiol containing buffers. If a reducing agent is necessary, use TCEP as it does not need to be removed prior to the maleimide reaction.[1][4] | |
| Poor Reproducibility | Inconsistent Reagent Preparation: Variability in the concentration or age of stock solutions. | Prepare fresh reagent stock solutions for each experiment. Do not store maleimide reagents in aqueous solutions.[1][8] |
| Variable Incubation Times and Temperatures: Inconsistent reaction conditions can lead to different levels of conjugation and side reactions.[6] | Standardize incubation times and temperatures. Protect the reaction from light, especially when using fluorescently labeled maleimides.[2] | |
| Formation of Unwanted Side Products | Reaction with Other Nucleophiles: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[4] | Maintain the reaction pH between 6.5 and 7.5 for optimal thiol selectivity.[4] |
| Thiazine Rearrangement: With N-terminal cysteine peptides, the N-terminal amine can attack the succinimide ring, leading to a thiazine rearrangement.[4][14][15] | Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[4] | |
| Protein Aggregation/Precipitation | Suboptimal Buffer Conditions: Incorrect pH or high ionic strength can affect protein stability. | Optimize buffer conditions to ensure they are within the protein's stability range, typically around pH 7.0-7.5 for maleimide conjugation.[1] |
| Hydrophobicity of Maleimide Reagent: Some maleimide reagents, especially those with fluorescent dyes, are hydrophobic and can cause protein aggregation. | For maleimides with poor aqueous solubility, the use of a co-solvent like DMSO or DMF is recommended.[16] |
Experimental Protocols
Protocol 1: General Protein-Maleimide Conjugation
-
Protein Preparation and Reduction:
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide reagent in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1]
-
-
Conjugation Reaction:
-
Quenching and Purification:
-
Analysis:
-
Analyze the labeled protein using a suitable method such as HPLC, SDS-PAGE, or mass spectrometry to determine the conjugation efficiency.[2]
-
Key Reaction Pathways and Troubleshooting Workflow
The following diagrams illustrate the key chemical reactions and a general troubleshooting workflow for maleimide conjugation experiments.
Caption: Key reaction pathways in maleimide chemistry.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. lumiprobe.com [lumiprobe.com]
common issues with MPAC-Br labeling of carboxylic acids
Technical Support Center: MPAC-Br Labeling of Carboxylic Acids
Welcome to the technical support center for this compound and other carboxylic acid labeling methodologies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their labeling experiments.
While this compound (3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one) is a highly sensitive fluorescent derivatization reagent for carboxylic acids, particularly for HPLC analysis[1], many of the challenges encountered during its use are common to other carboxylic acid activation and bioconjugation techniques, such as those employing EDC/NHS chemistry. This guide addresses issues broadly applicable to these essential labeling methods.
Frequently Asked Questions (FAQs)
Q1: Why is my labeling efficiency with this compound or another carboxyl-reactive reagent very low?
A1: Low labeling efficiency is one of the most common issues and can stem from several factors:
-
Hydrolysis of the Reagent: Amine-reactive esters, such as those formed during EDC/NHS coupling, are susceptible to hydrolysis in aqueous solutions. This rate of hydrolysis increases with pH.[2][3][4] For instance, the half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at a pH of 9.[3][4]
-
Inactive Reagent: The labeling reagent itself may have lost activity due to improper storage. Reagents like NHS esters should be stored desiccated to prevent moisture-induced hydrolysis.[3][4]
-
Suboptimal pH: The reaction pH is critical. For EDC/NHS chemistry, carboxyl activation is typically performed at a lower pH (e.g., 4.7-6.0), while the subsequent reaction with an amine is more efficient at a pH of 7.2-8.5.[2][5] Running the entire reaction at a non-optimal pH can significantly reduce yield.[6]
-
Competing Nucleophiles: Buffers containing primary amines, such as Tris, will compete with your target molecule for the activated carboxylic acid, thereby reducing the efficiency of your desired reaction.[2]
-
Steric Hindrance: The carboxylic acid you are targeting may be located in a sterically hindered position within your molecule, making it inaccessible to the labeling reagent.
Q2: I observed a precipitate forming during my conjugation reaction. What is the cause and how can I prevent it?
A2: Precipitation during a labeling reaction can be caused by several factors:
-
High Biomolecule Concentration: Overly concentrated solutions of proteins or other biomolecules can lead to aggregation and precipitation, especially when modifying their surface charges through labeling.[7]
-
Reagent Solubility: Many labeling reagents, particularly non-sulfonated NHS esters, have poor solubility in aqueous buffers and must be dissolved in an organic co-solvent like DMSO or DMF first.[2] Adding too much of the organic stock solution can cause the biomolecule to precipitate.
-
Inappropriate Buffer Conditions: A suboptimal pH or incorrect buffer composition can affect the stability of your protein or molecule, leading to its precipitation.[7]
To prevent this, consider optimizing the concentration of your biomolecule, ensuring the final concentration of any organic co-solvent is low (typically 0.5-10%), and screening different buffer conditions for optimal solubility and stability.[2]
Q3: My labeled product shows unexpected side products or heterogeneity. What are these and how can I minimize them?
A3: The appearance of side products is often due to side reactions inherent to the labeling chemistry:
-
N-acylisourea Formation: In reactions using carbodiimides like EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylisourea, which acts as a dead-end product.[6][8] This is more common in the absence of NHS or when there is an excess of EDC.[8][9]
-
Intra- and Inter-molecular Crosslinking: If your target molecule contains both carboxylic acids and primary amines (like a protein), using EDC alone can lead to unintended crosslinking between molecules or within the same molecule.[5][10] The addition of NHS helps to mitigate this by creating a more stable amine-reactive intermediate.[10]
-
Reaction with Other Nucleophiles: While the reaction is targeted towards primary amines, side reactions with other nucleophilic residues like tyrosines, histidines, or thiols can occur, leading to a heterogeneous product mixture.[6][11]
To minimize these side products, it is crucial to optimize the stoichiometry of your reagents, consider a two-step reaction protocol where the carboxylic acid is activated first before adding the amine-containing molecule, and carefully control the reaction pH.[6]
Troubleshooting Guide: Low Labeling Efficiency
This guide provides a systematic approach to diagnosing and solving low labeling efficiency.
Experimental Protocol: Two-Step EDC/NHS Carboxylic Acid Labeling
-
Carboxylic Acid Activation:
-
Dissolve the molecule containing the carboxylic acid in an amine-free buffer at the desired concentration (e.g., 0.1 M MES, pH 5.0-6.0).[5]
-
Add EDC and Sulfo-NHS to the solution. A molar excess of 2-10 fold for each reagent over the carboxylic acid is a common starting point.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Amine Coupling:
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding a non-amine-containing buffer (e.g., PBS).
-
Immediately add the amine-containing label to the activated molecule.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent that contains a primary amine, such as Tris or glycine, to consume any remaining active esters.[2]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for low labeling efficiency.
Quantitative Data Summary
For successful labeling, it is crucial to adhere to optimized reaction parameters. The table below summarizes key conditions for a typical two-step EDC/NHS coupling reaction.
| Parameter | Activation Step | Coupling Step | Rationale & Key Considerations |
| pH | 4.7 - 6.0 | 7.2 - 8.5 | Lower pH promotes efficient carboxyl activation by EDC; higher pH facilitates nucleophilic attack by the primary amine.[2][5][6] |
| Buffer | MES, Acetate | PBS, HEPES, Borate | Must be amine-free.[2] MES is a common choice for the activation step.[5] |
| Temperature | Room Temp (20-25°C) | 4°C to Room Temp | Lower temperatures can be used to slow the rate of hydrolysis of the active ester.[10] |
| Duration | 15 - 30 minutes | 1 hour - Overnight | Activation is rapid. Coupling time can be extended to improve yield, but this also increases the risk of hydrolysis.[2] |
| Reagent Ratio | 2-10x molar excess of EDC/NHS over carboxyl groups | 1-5x molar excess of amine label over carboxyl groups | Ratios should be optimized to maximize labeling while minimizing side reactions and precipitation. |
Visualizing the Labeling Pathway
The following diagram illustrates the chemical pathway for activating a carboxylic acid with EDC and NHS, followed by coupling to a primary amine.
Caption: Reaction pathway for EDC/NHS-mediated amide bond formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. interchim.fr [interchim.fr]
- 6. Achieving Controlled Biomolecule–Biomaterial Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Peak Resolution of MPAC-Br Derivatives in HPLC
Welcome to the technical support center for the analysis of 3-[4-(bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one (MPAC-Br) derivatives using High-Performance Liquid Chromatography (HPLC). This compound is a highly sensitive fluorescent derivatization reagent for carboxylic acids, enabling their detection at low concentrations.[1] Achieving optimal peak resolution is critical for accurate quantification and data quality. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Poor Peak Resolution or Co-elution of this compound Derivatives
Question: My this compound derivative peaks are overlapping or not fully separated. What are the likely causes and how can I improve the resolution?
Answer: Poor peak resolution is a common challenge that can stem from several factors related to your HPLC method and column conditions. Here’s a systematic approach to troubleshooting this issue:
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The ratio of your organic solvent to the aqueous phase is a powerful tool for optimizing selectivity.[2][3][4]
-
Troubleshooting Steps:
-
Adjust Organic Solvent Percentage: If using reversed-phase HPLC, systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will generally increase retention times and may improve the separation between closely eluting peaks.[2][3]
-
Change Organic Modifier: If adjusting the solvent ratio is insufficient, try switching your organic modifier. Methanol and acetonitrile have different selectivities and can alter the elution order of your compounds.[2]
-
Optimize pH: For ionizable this compound derivatives, the pH of the mobile phase can significantly impact retention and peak shape. Adjust the pH to be at least 2 units away from the pKa of your analyte to ensure it is in a single ionic form.[5]
-
Incorporate an Acidic Modifier: Adding a small amount of an acid modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape for basic compounds by masking residual silanol groups on the stationary phase.[6] Note that TFA can cause ion suppression if you are using mass spectrometry (MS) detection.[7]
-
-
-
Suboptimal Column Chemistry: The choice of the stationary phase is critical for achieving good separation.
-
Troubleshooting Steps:
-
Consider a Different Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column. These can offer different interactions with your this compound derivatives.[6][8]
-
Evaluate Particle Size and Column Length: Columns with smaller particle sizes (e.g., sub-2 µm) or longer columns generally provide higher efficiency and better resolution.[2]
-
-
-
Method Parameters: Other instrumental parameters can also influence resolution.
-
Troubleshooting Steps:
-
Optimize Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve peak efficiency. However, it can also alter selectivity, so it should be optimized for your specific separation.[2][8]
-
Reduce Flow Rate: Lowering the flow rate can sometimes enhance separation, although it will increase the analysis time.[9][10]
-
-
Issue 2: Peak Tailing
Question: My this compound derivative peaks are asymmetrical with a pronounced tail. What causes this and how can I fix it?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on the silica packing material.[5][11][12]
Possible Causes & Solutions:
-
Silanol Interactions: The basic nitrogen in the diethylamino group of the this compound moiety or other basic functional groups in your derivatized analyte can interact with acidic silanol groups on the column, leading to tailing.[5]
-
Troubleshooting Steps:
-
Use an End-Capped Column: Modern, high-purity, base-deactivated, and end-capped columns are designed to minimize silanol interactions and are highly recommended.[5][6]
-
Add a Mobile Phase Modifier: Incorporate an acidic modifier like 0.1% formic acid or TFA into your mobile phase to protonate the silanol groups and reduce unwanted interactions.[6]
-
Adjust pH: Ensure the mobile phase pH is low enough to protonate basic analytes, which can also help to minimize interactions with silanol groups.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[6][13]
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample and reinject.
-
Decrease Injection Volume: Inject a smaller volume of your sample.
-
-
-
Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.
-
Troubleshooting Steps:
-
Flush the Column: Flush the column with a strong solvent to remove any strongly retained contaminants.[6]
-
Replace the Column: If the problem persists after flushing, the column may be degraded and need to be replaced.
-
-
Issue 3: Peak Fronting
Question: My this compound derivative peaks are showing a leading edge or "fronting." What is the cause of this?
Answer: Peak fronting is less common than tailing but is often a sign of sample overload or issues with the sample solvent.[6]
Possible Causes & Solutions:
-
Sample Overload: Injecting a highly concentrated sample can saturate the stationary phase at the column inlet.[13]
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample.
-
Decrease Injection Volume: Inject a smaller volume.
-
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is stronger than your initial mobile phase, it can cause the analyte band to spread and lead to peak fronting.[6][14]
-
Troubleshooting Steps:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or a weaker solvent.[6]
-
-
Issue 4: Split Peaks
Question: I am observing split or shoulder peaks for my this compound derivative. What could be the issue?
Answer: Split peaks can be caused by problems at the head of the column or issues with the injection process.[6]
Possible Causes & Solutions:
-
Column Inlet Problems: A void or channel in the packing material at the column inlet or a partially clogged inlet frit can distort the sample band.[6]
-
Troubleshooting Steps:
-
Reverse and Flush the Column: If permitted by the manufacturer, reversing the column and flushing it with a strong solvent may dislodge particulates from the frit.
-
Replace the Column: If a void has formed, the column will likely need to be replaced.
-
-
-
Injector Issues: A damaged injector rotor seal can cause the sample to be introduced onto the column in two separate streams, resulting in a split peak.[6]
-
Troubleshooting Steps:
-
Inspect and Replace the Rotor Seal: Check the injector for leaks and replace the rotor seal if necessary.
-
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is much stronger than the mobile phase can sometimes lead to peak splitting, especially for early eluting peaks.
-
Troubleshooting Steps:
-
Use a Weaker Injection Solvent: Dissolve the sample in the mobile phase or a weaker solvent.
-
-
Quantitative Data Summary: HPLC Method Parameters
The following table summarizes key HPLC parameters that can be adjusted to improve the peak resolution of this compound derivatives. The suggested starting points and optimization strategies are based on general reversed-phase chromatography principles.
| Parameter | Starting Point | Optimization Strategy | Effect on Resolution |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size | Try different stationary phases (e.g., Phenyl-Hexyl, Polar-Embedded). Increase column length or decrease particle size for higher efficiency.[2] | A more efficient column or one with different selectivity can significantly improve resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Adjust pH with buffers (e.g., ammonium formate) if necessary for ionizable analytes. | Optimizing pH can improve peak shape and selectivity. |
| Mobile Phase B | Acetonitrile or Methanol | Test both solvents to see which provides better selectivity.[2] Adjust the gradient slope or switch to an isocratic elution if appropriate. | Changing the organic modifier is a powerful way to alter selectivity. |
| Flow Rate | 0.2 - 1.0 mL/min (depending on column ID) | Decrease the flow rate to potentially improve separation.[9][10] | Lower flow rates can increase efficiency but also analysis time. |
| Column Temperature | 30 - 40 °C | Increase or decrease the temperature in 5 °C increments to observe the effect on selectivity and peak shape.[2] | Temperature affects mobile phase viscosity and can alter selectivity. |
| Injection Volume | 1 - 10 µL | Decrease the injection volume if peak fronting or tailing is observed to rule out column overload.[6] | Smaller injection volumes can lead to sharper peaks. |
| Detection | Fluorescence Detector (Excitation/Emission wavelengths specific to this compound) | Optimize detector settings for maximum signal-to-noise ratio. | Proper detector settings are crucial for sensitivity but do not directly affect chromatographic resolution. |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization
-
Sample Preparation: Accurately weigh or measure the carboxylic acid-containing sample. Dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Derivatization Reaction:
-
To the sample solution, add a 1.5 to 2-fold molar excess of this compound.
-
Add a catalyst, such as a tertiary amine (e.g., triethylamine) or potassium carbonate, to facilitate the reaction.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30-60 minutes). The optimal reaction conditions may need to be determined experimentally.
-
-
Reaction Quench and Dilution: After the reaction is complete, cool the mixture to room temperature. Dilute the sample with the initial mobile phase to an appropriate concentration for HPLC analysis.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[13]
Protocol 2: HPLC Method Development for this compound Derivatives
-
Initial Column and Mobile Phase Selection:
-
Start with a high-quality, end-capped C18 column.
-
Use a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B).[6]
-
-
Scouting Gradient:
-
Run a fast, broad gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of your this compound derivative.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution time of your analyte to improve resolution. For example, if the peak elutes at 60% B, try a gradient from 50% to 70% B over 15 minutes.
-
-
Organic Modifier Evaluation:
-
If resolution is still not optimal, replace acetonitrile with methanol and repeat the gradient optimization process. Methanol will provide different selectivity.[2]
-
-
Temperature and Flow Rate Fine-Tuning:
-
Once a suitable mobile phase composition is identified, investigate the effect of column temperature and flow rate to further refine the separation.
-
Visualizations
Caption: Troubleshooting workflow for improving HPLC peak resolution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. uhplcs.com [uhplcs.com]
- 14. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Fluorescence Signal with MPAC-Br
Hypothetical Probe Profile: MPAC-Br
For the purpose of this guide, we will assume this compound has the following characteristics:
-
Target: A specific intracellular protein that is upregulated under certain conditions (e.g., cellular stress or a specific signaling pathway activation).
-
Mechanism of Action: It is a "turn-on" probe, meaning its fluorescence significantly increases upon binding to its target. Unbound this compound has a very low quantum yield.
-
Spectral Properties (Hypothetical):
-
Excitation Maximum: 488 nm
-
Emission Maximum: 525 nm
-
-
Applications: Live-cell imaging, flow cytometry.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues that can lead to a weak or absent fluorescence signal when using this compound.
Q1: I am not seeing any fluorescent signal in my cells after incubation with this compound. What are the possible causes?
A1: A complete lack of signal can be frustrating. Here are the most common culprits and how to address them:
-
Incorrect Microscope/Instrument Settings: Ensure you are using the correct filter sets and excitation/emission wavelengths for your fluorophore.[1] For this compound, a standard FITC or GFP filter set should be appropriate. Also, check that the light source is on and the shutter is open.
-
Probe Degradation: Fluorescent probes can be sensitive to light and temperature. Ensure your stock solution of this compound has been stored correctly (e.g., at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles.[2]
-
Cell Health and Target Expression: If the cells are unhealthy or dead, they may not take up the probe or express the target protein. Verify cell viability using a method like Trypan Blue exclusion. Also, confirm that your cell model expresses the target of this compound under your experimental conditions.
-
Incorrect Probe Concentration: The concentration of the probe may be too low. It's crucial to titrate the probe to find the optimal concentration that provides a strong signal with low background.[3]
Q2: The fluorescence signal is very weak and difficult to distinguish from the background. How can I improve the signal-to-noise ratio?
A2: A low signal-to-noise ratio (SNR) can make data interpretation difficult.[4][5] Here are several strategies to enhance your signal:
-
Optimize Probe Concentration and Incubation Time: A common cause of a weak signal is a suboptimal probe concentration or insufficient incubation time.[3] Create a titration matrix to test a range of concentrations and incubation times to find the optimal conditions for your specific cell type and experimental setup.
-
Improve Imaging Conditions:
-
Increase Excitation Intensity: While this can boost your signal, be cautious as it can also lead to photobleaching and phototoxicity.[5]
-
Increase Exposure Time/Gain: This will amplify the signal, but it will also amplify the background noise. Find a balance that provides the best image quality.
-
Use Image Averaging/Accumulation: Acquiring multiple frames and averaging them can significantly reduce random noise and improve the clarity of your signal.[5]
-
-
Reduce Background Fluorescence: High background can obscure a weak signal.[1]
-
Wash Steps: Ensure adequate washing after probe incubation to remove any unbound probe.
-
Autofluorescence: Check for autofluorescence in an unstained control sample. If it's high, you can try using a commercial autofluorescence quenching solution.[1]
-
Phenol Red-Free Media: If imaging in media, switch to a phenol red-free formulation, as phenol red can contribute to background fluorescence.
-
Q3: My signal is bright initially but then fades quickly. What is happening?
A3: This phenomenon is likely photobleaching , where the fluorophore is irreversibly damaged by the excitation light.[6] To minimize photobleaching:
-
Reduce Excitation Light Exposure: Use the lowest possible excitation intensity that still provides a detectable signal.
-
Minimize Exposure Time: Keep the shutter closed when not actively acquiring images.
-
Use an Antifade Mounting Medium: For fixed-cell imaging, use a mounting medium containing an antifade reagent.
-
Image Different Fields of View: Avoid repeatedly imaging the same area of the sample.
Quantitative Data Summary
The following table provides hypothetical, yet typical, ranges for experimental parameters when working with a fluorescent probe like this compound. These should be optimized for your specific experimental conditions.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 µM | Start with a titration from a lower to a higher concentration to find the optimal signal. |
| Incubation Time | 15 - 60 minutes | Dependent on cell type and temperature. Longer times may be needed for less permeable cells. |
| Incubation Temperature | 37°C | Optimal for most mammalian cell lines to ensure active cellular processes. |
| Excitation Wavelength | 488 nm (or appropriate laser line) | Match to the excitation peak of the fluorophore. |
| Emission Wavelength | 510 - 550 nm | Use a bandpass filter centered around the emission peak to collect the signal. |
| Cell Seeding Density | 50 - 80% confluency | Cells should be in a logarithmic growth phase and not overly confluent for optimal health. |
Experimental Protocols
Detailed Protocol for Live-Cell Imaging with this compound
-
Cell Seeding:
-
Seed cells onto a glass-bottom dish or chamber slide at a density that will result in 50-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of this compound Staining Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, dilute the this compound stock solution in a serum-free, phenol red-free cell culture medium to the desired final concentration (e.g., 5 µM). Vortex briefly to mix.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells twice with pre-warmed PBS or the phenol red-free medium to remove any unbound probe.
-
After the final wash, add fresh, pre-warmed phenol red-free medium to the cells for imaging.
-
-
Imaging:
-
Transfer the dish/slide to the microscope stage.
-
Use a 488 nm laser line for excitation and collect the emission between 510-550 nm.
-
Start with low laser power and exposure times to minimize phototoxicity and photobleaching.
-
Acquire images of your treated and control cells.
-
Visualizations
Signaling Pathway and Probe Activation
Caption: Hypothetical activation pathway for the this compound fluorescent probe.
Experimental Workflow
Caption: General experimental workflow for using this compound in cell-based assays.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low fluorescence signals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. immudex.com [immudex.com]
- 4. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Post-Derivatization Cleanup for MPAC-Br Reagent
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of excess MPAC-Br (4-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one) reagent after the derivatization of carboxylic acids.
Troubleshooting Guide
This section addresses specific issues you may encounter during the post-derivatization cleanup process.
Question: I am seeing a large peak corresponding to the unreacted this compound reagent in my chromatogram. How can I reduce this?
Answer: The presence of a significant amount of unreacted this compound indicates that the cleanup procedure is not effectively removing the excess reagent. Here are several steps to troubleshoot this issue:
-
Optimize the Molar Ratio: Ensure you are not using an excessive molar excess of this compound during the derivatization step. While a slight excess is necessary to drive the reaction to completion, a very large excess will overwhelm the cleanup capacity. A 1.2 to 2-fold molar excess of this compound over the analyte is a good starting point.
-
Improve the Cleanup Protocol:
-
Solid-Phase Extraction (SPE): If you are using SPE, ensure the cartridge is appropriate for separating the derivatized product from the unreacted reagent. A reversed-phase (e.g., C18) cartridge is typically suitable. You may need to optimize the wash step by increasing the polarity of the wash solvent to more effectively remove the unreacted this compound while retaining the derivatized analyte.
-
Liquid-Liquid Extraction (LLE): For LLE, the choice of extraction solvents is critical. The goal is to select a solvent system where the derivatized product has high solubility in the organic phase, while the unreacted this compound has a preference for a different phase or can be selectively removed. Multiple extractions may be necessary to improve removal efficiency.
-
Question: My recovery of the derivatized analyte is low after the cleanup step. What could be the cause and how can I improve it?
Answer: Low recovery of your target analyte can be frustrating. Here are the common causes and solutions:
-
Incomplete Derivatization: If the derivatization reaction itself is incomplete, you will inherently have a low yield of your product. Ensure optimal reaction conditions (temperature, time, pH, and catalyst if necessary).
-
Analyte Loss During Cleanup:
-
SPE: Your derivatized analyte might be eluting prematurely during the sample loading or wash steps. This can happen if the wash solvent is too strong (too non-polar in reversed-phase SPE). Try a more polar wash solvent. Conversely, your elution solvent may not be strong enough to fully recover the analyte from the SPE sorbent. Consider a stronger (more non-polar) elution solvent or increasing the elution volume.
-
LLE: The derivatized analyte may have some solubility in the aqueous phase, leading to losses. Adjusting the pH or the ionic strength of the aqueous phase can sometimes decrease the analyte's solubility in it. Also, ensure you are allowing adequate time for the phases to separate completely to avoid leaving some of the organic layer behind. Performing back-extractions of the aqueous layer can help recover any lost product.
-
Question: I am observing unexpected peaks in my chromatogram after cleanup. What are they and how do I get rid of them?
Answer: Extraneous peaks can originate from several sources:
-
Reagent Degradation Products: this compound or other reagents in your reaction mixture may degrade over time or under certain reaction conditions, leading to byproducts. Ensure you are using fresh reagents and that your reaction conditions are not too harsh.
-
Contaminants from Solvents or SPE Cartridges: Always use high-purity solvents (e.g., HPLC grade). If you suspect the SPE cartridge, pre-washing it with the elution solvent before conditioning can help remove any potential contaminants.
-
Hydrolysis of the Derivatized Product: The ester linkage formed during derivatization can be susceptible to hydrolysis, especially under acidic or basic conditions. Ensure your sample is maintained at an appropriate pH after cleanup and before analysis.
Frequently Asked Questions (FAQs)
What is this compound and why is it used?
This compound, or 4-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one, is a fluorescent labeling reagent. It is primarily used to derivatize carboxylic acids, attaching a fluorescent coumarin tag to the molecule. This allows for highly sensitive detection of the derivatized carboxylic acids using fluorescence detectors in techniques like High-Performance Liquid Chromatography (HPLC).
Why is it necessary to remove excess this compound reagent?
It is crucial to remove the excess, unreacted this compound for several reasons:
-
Interference in Analysis: The unreacted reagent is itself fluorescent and will be detected by the fluorescence detector, potentially co-eluting with or masking the peak of the derivatized analyte.
-
Inaccurate Quantification: A large reagent peak can interfere with the accurate integration of the analyte peak, leading to erroneous quantitative results.
-
Ion Suppression in Mass Spectrometry: If you are using LC-MS, high concentrations of the reagent can cause ion suppression, reducing the sensitivity of your analyte's detection.
Which cleanup method is better: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
Both methods can be effective, and the choice often depends on the specific sample matrix and the available resources.
-
SPE is often preferred for its efficiency, selectivity, and ease of automation. It can provide cleaner extracts and is well-suited for complex sample matrices.
-
LLE is a more traditional and often less expensive method. It can be very effective for simpler sample matrices but may be more labor-intensive and use larger volumes of organic solvents.
Can I use a different type of SPE cartridge?
Yes, while reversed-phase (e.g., C18, C8) cartridges are the most common choice for this application due to the change in polarity upon derivatization, other types of cartridges could potentially be used. For example, a normal-phase SPE cartridge could be employed if you are working with non-polar solvents. The choice of cartridge and solvents must be carefully optimized for your specific analyte and sample matrix.
Data Presentation
The successful separation of the derivatized product from the excess this compound reagent relies on the differences in their physicochemical properties. The derivatization reaction converts the polar carboxylic acid into a less polar ester, which also alters its interaction with the stationary phase in reversed-phase chromatography and its partitioning in LLE.
| Property | This compound Reagent | Derivatized Carboxylic Acid (MPAC-Ester) | Rationale for Separation |
| Polarity | Moderately Polar | Less Polar | The ester derivative is significantly less polar than the original carboxylic acid and typically less polar than the this compound reagent. This difference is exploited in reversed-phase SPE. |
| Solubility | Soluble in moderately polar organic solvents (e.g., acetonitrile, acetone). | Soluble in a wider range of organic solvents, including less polar ones (e.g., ethyl acetate, dichloromethane). | Differences in solubility are key for effective LLE. |
| Affinity for C18 SPE Sorbent | Moderate affinity. Can be washed off with a moderately polar solvent. | High affinity. Requires a less polar solvent for elution. | The derivatized product binds more strongly to the non-polar C18 sorbent, allowing the more polar, unreacted reagent to be washed away. |
Experimental Protocols
Protocol 1: Recommended Cleanup Method using Solid-Phase Extraction (SPE)
This protocol is designed for the cleanup of a typical derivatization reaction mixture using a C18 SPE cartridge.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the C18 SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dilute the reaction mixture with a solvent that is compatible with the SPE cartridge and will ensure the retention of the derivatized analyte (e.g., 5-10% acetonitrile in water).
-
Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 drop per second).
-
-
Washing Step (Removal of Excess this compound):
-
Wash the cartridge with 1 mL of a moderately polar solvent to remove the unreacted this compound and other polar impurities. A good starting point is 20-30% acetonitrile in water. This step may require optimization.
-
-
Elution of Derivatized Analyte:
-
Elute the derivatized analyte with 1 mL of a less polar solvent, such as 80-100% acetonitrile or methanol.
-
Collect the eluate for analysis.
-
Protocol 2: Alternative Cleanup Method using Liquid-Liquid Extraction (LLE)
This protocol provides a general guideline for an LLE-based cleanup.
-
Initial Extraction:
-
To the reaction mixture, add 1 mL of an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane) and 1 mL of a slightly basic aqueous solution (e.g., 5% sodium bicarbonate solution). The basic solution will ensure any unreacted carboxylic acid is in its salt form and remains in the aqueous layer.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge to separate the phases.
-
-
Phase Separation:
-
Carefully collect the organic layer, which contains the derivatized analyte and the excess this compound.
-
-
Washing the Organic Phase:
-
Wash the collected organic layer with 1 mL of deionized water to remove any water-soluble impurities.
-
Vortex and centrifuge as before.
-
Collect the organic layer.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for HPLC).
-
Mandatory Visualization
Technical Support Center: MPAC-Br Derivatization of Sterically Hindered Carboxylic Acids
Welcome to the technical support center for the derivatization of sterically hindered carboxylic acids using 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one (MPAC-Br). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this analytical chemistry procedure. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for derivatizing carboxylic acids?
This compound is a highly sensitive fluorescent derivatization reagent used for the analysis of carboxylic acids via High-Performance Liquid Chromatography (HPLC).[1] Derivatization is a chemical modification process that converts an analyte into a product of similar chemical structure, but with properties that are more suitable for a specific analytical technique. The primary goals of derivatizing carboxylic acids are to:
-
Enhance detectability by introducing a fluorescent tag.
-
Improve chromatographic separation.
-
Increase the stability of the analyte.
Q2: What are the main challenges when derivatizing sterically hindered carboxylic acids?
Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. In the context of derivatization, bulky groups near the carboxylic acid functionality can slow down or prevent the reaction with this compound from proceeding to completion. This can lead to low product yields and inaccurate quantification. The ease of derivatization generally follows the order: alcohol > phenol > carboxylic acid > amine > amide, with reactivity also influenced by steric hindrance.
Q3: What are the key parameters to optimize for a successful derivatization reaction?
The efficiency of the derivatization reaction is influenced by several factors. A systematic optimization of these parameters is crucial for achieving reliable and reproducible results. Key parameters include:
-
Reaction Temperature: Higher temperatures can increase the reaction rate, but may also lead to the degradation of the analyte or reagent.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion, especially with sterically hindered compounds.
-
Reagent Concentration: An excess of the derivatizing reagent is often used to drive the reaction to completion.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield.
-
Catalyst: The presence and concentration of a catalyst can be critical for overcoming the activation energy barrier, especially in challenging reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the this compound derivatization of sterically hindered carboxylic acids.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: Steric hindrance may be preventing the reaction from proceeding to completion under standard conditions. | 1. Increase Reaction Temperature: Carefully increase the temperature in increments of 5-10°C. Monitor for any degradation of the starting material or product.2. Extend Reaction Time: Double the reaction time and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS).3. Increase Reagent Concentration: Increase the molar ratio of this compound to the carboxylic acid. A 2:1 to 10:1 ratio is a good starting point. |
| Presence of Moisture: Water can hydrolyze the derivatizing reagent or interfere with the reaction. | 1. Ensure all glassware is thoroughly dried.2. Use anhydrous solvents and reagents.3. Store this compound in a desiccator. | |
| Inappropriate Solvent: The chosen solvent may not be optimal for the reaction. | 1. Experiment with solvents of different polarities (e.g., acetonitrile, acetone, dimethylformamide). | |
| Inconsistent Results | Variability in Reaction Conditions: Minor variations in temperature, time, or reagent addition can lead to inconsistent derivatization. | 1. Use a temperature-controlled heating block or water bath.2. Ensure accurate and consistent timing of all steps.3. Prepare fresh reagent solutions for each batch of experiments. |
| Sample Matrix Effects: Components in the sample matrix may interfere with the derivatization reaction. | 1. Perform a sample cleanup step (e.g., solid-phase extraction) prior to derivatization. | |
| Presence of Multiple Peaks in Chromatogram | Side Reactions: The derivatization conditions may be promoting the formation of byproducts. | 1. Lower the reaction temperature.2. Optimize the pH of the reaction mixture. |
| Degradation of Product: The derivatized product may be unstable under the analytical conditions. | 1. Analyze the sample immediately after derivatization.2. Store derivatized samples at low temperatures and protected from light. |
Experimental Protocols
General Derivatization Protocol:
-
Sample Preparation: Dissolve a known amount of the carboxylic acid in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Reagent Addition: Add a molar excess of this compound to the sample solution.
-
Catalyst Addition: Add a suitable catalyst, such as a non-nucleophilic base (e.g., diisopropylethylamine), to facilitate the reaction.
-
Reaction: Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 60 minutes). The optimal temperature and time will need to be determined experimentally.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and quench any remaining this compound by adding a small amount of a primary or secondary amine.
-
Analysis: Analyze the derivatized sample by HPLC with fluorescence detection.
Data Presentation
Systematic optimization of the derivatization conditions is crucial. The following table provides an example of how to structure the data from such an optimization study.
Table 1: Example of an Optimization Study for the Derivatization of a Sterically Hindered Carboxylic Acid
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Peak Area of Derivatized Product |
| Temperature (°C) | 60 | 70 | 80 | 80 | |
| Time (min) | 60 | 60 | 60 | 90 | |
| This compound:Acid Ratio | 2:1 | 2:1 | 5:1 | 5:1 | |
| Catalyst Conc. (mM) | 10 | 10 | 10 | 20 |
Visualizations
The following diagrams illustrate the experimental workflow for this compound derivatization and a troubleshooting decision tree.
Caption: Experimental workflow for the this compound derivatization of carboxylic acids.
Caption: Troubleshooting decision tree for low product yield in this compound derivatization.
References
Technical Support Center: Enhancing MPAC-Br Labeling Reaction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the MPAC-Br fluorescent probe for labeling carboxylic acid groups in proteins. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the efficiency and success of your labeling reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound labeling procedure in a question-and-answer format.
Q1: Why am I observing low or no fluorescence signal after the labeling reaction?
A1: Low or no fluorescence can result from several factors. Firstly, ensure the integrity of the this compound reagent; it should be stored in a dry, dark environment to prevent degradation. Secondly, the reaction conditions may be suboptimal. The pH of the reaction buffer is critical; for efficient labeling of carboxylic acids, a slightly acidic to neutral pH (around 6.0-7.5) is generally recommended to ensure the carboxyl groups are protonated and reactive. Also, verify the molar ratio of this compound to your protein; a significant molar excess of the dye is often required. Inadequate incubation time or temperature can also lead to incomplete labeling. Lastly, confirm that your protein of interest has accessible carboxylic acid residues (aspartic and glutamic acid) that are not buried within the protein's three-dimensional structure.
Q2: My protein is precipitating during or after the labeling reaction. What can I do to prevent this?
A2: Protein precipitation is a common issue when modifying proteins. This can be caused by changes in the protein's isoelectric point upon labeling, leading to reduced solubility in the chosen buffer. To mitigate this, consider performing the reaction in a buffer with a different pH or ionic strength. Adding stabilizing agents, such as glycerol (5-10%) or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%), to the reaction buffer can also help maintain protein solubility. It is also advisable to perform a small-scale pilot experiment to determine the optimal buffer conditions for your specific protein before proceeding with larger-scale labeling.
Q3: I am observing high background fluorescence in my labeled sample. How can I reduce it?
A3: High background fluorescence is typically caused by the presence of unreacted, free this compound. It is crucial to remove all non-covalently bound dye after the labeling reaction. This can be achieved through methods such as dialysis, gel filtration chromatography (e.g., using a G-25 column), or spin filtration. Ensure that the chosen purification method has an appropriate molecular weight cutoff to effectively separate the labeled protein from the much smaller dye molecules. Performing multiple washes or extending the dialysis time can further reduce background fluorescence.
Q4: The labeling efficiency appears to be inconsistent between experiments. How can I improve reproducibility?
A4: Reproducibility issues often stem from minor variations in experimental conditions. To improve consistency, ensure precise control over the reaction parameters. This includes accurate measurement of protein and this compound concentrations, maintaining a constant pH and temperature, and using consistent incubation times. The age and storage conditions of the this compound reagent can also affect its reactivity, so using fresh or properly stored aliquots is recommended. Additionally, ensure that the protein sample is of consistent purity and concentration across all experiments.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the this compound labeling reaction?
A: this compound (3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one) is a fluorescent derivatization reagent that targets carboxylic acid groups.[1] The reaction proceeds via a nucleophilic substitution mechanism where the carboxylate anion of an aspartic or glutamic acid residue on the protein attacks the bromomethyl group of the this compound molecule. This results in the formation of a stable ester bond and covalent attachment of the fluorescent probe to the protein.
Q: What is the specificity of the this compound reagent?
A: this compound is designed to be highly selective for carboxylic acids.[1] However, under certain conditions, some reactivity towards other nucleophilic residues, such as cysteine or histidine, might occur, although this is generally less favorable. It is always recommended to characterize the labeled protein to confirm the site of modification if precise localization is critical.
Q: How should I store the this compound reagent?
A: this compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is advisable to keep it at -20°C. Before use, allow the reagent to warm to room temperature to prevent condensation of moisture into the vial.
Q: How can I determine the degree of labeling (DOL) of my protein?
A: The degree of labeling can be determined spectrophotometrically. You will need to measure the absorbance of the labeled protein at the absorbance maximum of the protein (typically 280 nm) and the absorbance maximum of the this compound dye. The DOL can then be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the protein and the dye.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound labeling reaction. Note that these are starting recommendations and may require optimization for your specific protein and experimental setup.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics but may increase the risk of precipitation. |
| This compound to Protein Molar Ratio | 10:1 to 50:1 | A molar excess of the dye is necessary to drive the reaction to completion. |
| Reaction Buffer pH | 6.0 - 7.5 | Optimal pH depends on the pKa of the target carboxylic acid residues and protein stability. |
| Reaction Temperature | 25-37 °C | Higher temperatures can increase the reaction rate but may also lead to protein denaturation. |
| Incubation Time | 1-4 hours | Should be optimized based on the reactivity of the protein and the desired degree of labeling. |
| Quenching Agent | Tris buffer (e.g., 50 mM) | Can be added to stop the reaction by reacting with excess this compound. |
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling of Proteins
-
Protein Preparation: Prepare a solution of the protein to be labeled in a suitable buffer (e.g., 50 mM MES, pH 6.5). The protein solution should be free of any primary amines (e.g., Tris buffer) or other nucleophiles that could react with this compound.
-
This compound Solution Preparation: Immediately before use, prepare a stock solution of this compound in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Labeling Reaction: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for the optimized time (e.g., 2 hours) with continuous gentle agitation. Protect the reaction from light.
-
Quenching (Optional): To stop the reaction, add a quenching agent such as Tris buffer to a final concentration of 50 mM and incubate for an additional 30 minutes.
-
Purification: Remove the unreacted this compound and byproducts from the labeled protein using a suitable method such as gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration.
-
Characterization: Determine the degree of labeling and confirm the integrity of the labeled protein using appropriate analytical techniques (e.g., UV-Vis spectroscopy, SDS-PAGE).
Visualizations
Caption: Workflow for the this compound labeling of proteins.
Caption: Troubleshooting decision tree for low this compound labeling efficiency.
References
Validation & Comparative
A Comprehensive Guide to Fluorescent Derivatization Reagents: A Comparative Analysis for Researchers
In the realms of biochemistry, drug development, and life sciences research, the precise and sensitive quantification of biomolecules is paramount. Fluorescent derivatization, a technique that chemically attaches a fluorescent tag to a target molecule, is a powerful strategy to enhance detection sensitivity in analytical methods like High-Performance Liquid Chromatography (HPLC). This guide provides a detailed comparison of fluorescent derivatization reagents, focusing on two key classes of biomolecules: carboxylic acids and thiols.
Due to the distinct reactivity of their functional groups, the selection of an appropriate derivatization reagent is critical for successful analysis. This publication offers a comparative overview of MPAC-Br for carboxylic acid derivatization and a selection of common reagents for thiol derivatization, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Part 1: Fluorescent Derivatization of Carboxylic Acids
Carboxylic acids are integral components of many biological molecules, including fatty acids and amino acids. Their derivatization is often necessary for sensitive detection in complex biological matrices. Here, we compare 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one (this compound) with other commonly used fluorescent reagents for carboxylic acids.
Performance Comparison of Carboxylic Acid Derivatization Reagents
The choice of a derivatization agent is influenced by factors such as reaction speed, the stability of the fluorescent product, and the achievable detection limits. The following table summarizes the key performance characteristics of this compound and two other popular reagents.
| Feature | This compound | 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | 9-Anthryldiazomethane (ADAM) |
| Target Group | Carboxylic Acids | Carboxylic Acids | Carboxylic Acids |
| Reaction Conditions | Catalyst often required | Catalyst often required | Room temperature, no catalyst needed[1][2] |
| Excitation Wavelength (λex) | 403 nm[3] | 322 nm[4] | 365 nm[5] |
| Emission Wavelength (λem) | 474 nm[3] | 395 nm[4] | 412 nm[5] |
| Reported Detection Limit | 15 fmol[3] | Picomole range | Picomole range[1] |
| Key Advantages | High sensitivity[6] | Well-established reagent | Mild reaction conditions[1][2] |
| Key Disadvantages | Requires catalyst and heating | Requires catalyst and heating | Can be unstable[7] |
Reaction Mechanism: Derivatization of Carboxylic Acids
The derivatization of carboxylic acids with reagents like this compound and Br-Mmc typically proceeds via a nucleophilic substitution reaction, where the carboxylate anion acts as a nucleophile, attacking the electrophilic bromomethyl group of the reagent. This reaction is often facilitated by a catalyst and heat. ADAM, on the other hand, reacts with carboxylic acids through a different mechanism involving the formation of a fluorescent ester at room temperature without the need for a catalyst.
Caption: General workflow for carboxylic acid derivatization.
Experimental Protocol: Derivatization of Fatty Acids with this compound
This protocol is a representative example for the derivatization of fatty acids using this compound for HPLC analysis.
Materials:
-
Fatty acid standard or sample extract
-
This compound solution (in a suitable organic solvent like acetone)
-
Crown ether (e.g., 18-crown-6) as a catalyst
-
Potassium carbonate (K₂CO₃)
-
HPLC-grade methanol and water for the mobile phase
-
Reversed-phase C18 HPLC column
Procedure:
-
Sample Preparation: Dissolve the fatty acid sample in an appropriate solvent.
-
Derivatization Reaction:
-
To the sample solution, add the this compound solution and the crown ether catalyst.
-
Add potassium carbonate to facilitate the reaction.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
-
Sample Preparation for HPLC:
-
After cooling to room temperature, the reaction mixture may be diluted with the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a fluorescence detector.
-
Use a reversed-phase C18 column with a suitable mobile phase gradient (e.g., methanol-water).
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for the MPAC-ester (λex = 403 nm, λem = 474 nm)[3].
-
-
Data Analysis: Quantify the fatty acids based on the peak areas of their fluorescent derivatives compared to a standard curve.
Part 2: Fluorescent Derivatization of Thiols
Thiols (sulfhydryl groups), particularly the cysteine residues in proteins, are crucial for protein structure and function. Fluorescent labeling of thiols allows for their quantification and the study of their role in biological processes. This section compares three major classes of thiol-reactive fluorescent reagents.
Performance Comparison of Thiol Derivatization Reagents
The selection of a thiol derivatization reagent depends on the specific application, considering factors like reactivity, specificity, and the fluorescence properties of the resulting adduct.
| Feature | Monobromobimane (mBBr) | N-(1-pyrenyl)maleimide (NPM) | Other Maleimides (e.g., attached to Alexa Fluor dyes) |
| Target Group | Thiols | Thiols | Thiols |
| Reaction Mechanism | Nucleophilic substitution | Michael addition | Michael addition |
| Excitation Wavelength (λex) | ~380 nm | ~340 nm | Varies with fluorophore (e.g., Alexa Fluor 488: 495 nm)[8] |
| Emission Wavelength (λem) | ~480 nm | ~376 nm (monomer), ~470 nm (excimer) | Varies with fluorophore (e.g., Alexa Fluor 488: 519 nm)[8] |
| Key Advantages | Small size, good for intracellular studies. | Can form excimers for proximity studies. | Wide range of available fluorophores with diverse spectral properties[8]. |
| Key Disadvantages | Can react with other nucleophiles at high concentrations[9]. | Fluorescence can be environmentally sensitive. | Can undergo hydrolysis. |
Reaction Mechanism: Derivatization of Thiols
Thiol-reactive fluorescent probes primarily utilize two main reaction mechanisms: nucleophilic substitution and Michael addition.
-
Nucleophilic Substitution: Reagents like monobromobimane (mBBr) contain a good leaving group (bromide). The nucleophilic thiolate anion attacks the carbon atom attached to the leaving group, resulting in the formation of a stable thioether bond.
-
Michael Addition: Maleimide-based reagents react with thiols via a Michael addition. The thiolate anion adds across the double bond of the maleimide ring, forming a stable thioether linkage.
Caption: Common reaction mechanisms for thiol derivatization.
Experimental Protocol: Derivatization of Protein Thiols with a Maleimide Reagent
This protocol provides a general procedure for labeling cysteine residues in proteins with a maleimide-functionalized fluorescent dye.
Materials:
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Maleimide-functionalized fluorescent dye (e.g., Alexa Fluor 488 C₅ Maleimide) dissolved in a compatible solvent (e.g., DMSO)
-
Reducing agent (optional, e.g., DTT or TCEP) to reduce disulfide bonds
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer.
-
(Optional) If necessary to label cysteines involved in disulfide bonds, pre-treat the protein with a reducing agent like DTT or TCEP. Note that the reducing agent must be removed before adding the maleimide reagent.
-
-
Derivatization Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against the reaction buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye at its maximum absorption wavelength.
-
-
Storage: Store the labeled protein under appropriate conditions, protected from light.
Conclusion
The selection of a fluorescent derivatization reagent is a critical step in the analytical workflow for both carboxylic acids and thiols. For carboxylic acids, this compound offers high sensitivity, while reagents like ADAM provide the advantage of milder reaction conditions. For thiols, the choice between reagents like monobromobimane and various maleimides will depend on the specific requirements of the experiment, including the desired spectral properties and the potential for studying protein structure through techniques like excimer formation. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can optimize their derivatization strategies for robust and reliable quantification of these important biomolecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one (this compound) : A Highly Sensitive Fluorescent Derivtization Reagent for Carboxylic Acids in High-Performance Liquid Chromatography [jstage.jst.go.jp]
- 4. 4-溴甲基-7-甲氧基香豆素 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
A Head-to-Head Comparison: MPAC-Br vs. Br-DMEQ for High-Sensitivity Fatty Acid Analysis
For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate quantification of fatty acids is paramount. Fluorescent derivatization followed by high-performance liquid chromatography (HPLC) is a widely adopted method for achieving high sensitivity. This guide provides a comprehensive comparison of two prominent coumarin-based derivatization reagents: 3-[4-(bromomethyl)phenyl]-7-(diethylamino)coumarin (MPAC-Br) and 4-Bromomethyl-6,7-dimethoxycoumarin (Br-DMEQ).
This objective guide synthesizes available experimental data to compare the performance of this compound and Br-DMEQ in the derivatization of fatty acids for fluorescent detection. The comparison focuses on key analytical parameters including reaction conditions, sensitivity, and the stability of the resulting derivatives.
Performance Comparison at a Glance
| Feature | This compound | Br-DMEQ |
| Full Name | 3-[4-(bromomethyl)phenyl]-7-(diethylamino)coumarin | 4-Bromomethyl-6,7-dimethoxycoumarin |
| Reaction Time | 10 minutes | 30 minutes |
| Reaction Temperature | 60°C | 70°C |
| Catalyst | 18-crown-6 and K₂CO₃ | 18-crown-6 and K₂CO₃ |
| Excitation Wavelength (λex) | Not specified in comparative literature | 340 nm |
| Emission Wavelength (λem) | Not specified in comparative literature | 425 nm |
| Limit of Detection (LOD) | Low picomolar to femtomolar range reported[1] | Not explicitly found for fatty acids |
| Derivative Stability | Stable for at least 48 hours at room temperature and 7 days at -20°C[1] | Information not readily available |
In-Depth Analysis
This compound has been demonstrated as a robust and rapid derivatization agent for the analysis of medium and long-chain fatty acids.[1] Studies have optimized the derivatization protocol, highlighting its reliability for quantitative analysis. The stability of the this compound derivatives is a significant advantage, allowing for flexibility in analytical workflows.[1]
Br-DMEQ , a structurally similar coumarin, is also utilized for derivatizing carboxylic acids. While a detailed performance evaluation specifically for a wide range of fatty acids is not as readily available in the literature, the general protocol for coumarin-based derivatization suggests comparable reaction conditions. The fluorescent properties of its derivatives, with excitation at 340 nm and emission at 425 nm, are well-defined.
Experimental Protocols
Derivatization of Fatty Acids with this compound
This protocol is based on an optimized method for the derivatization of fatty acids in oil and fat samples.[1]
Materials:
-
Fatty acid sample
-
This compound solution (0.5 mg/mL in acetone)
-
18-crown-6 solution (1.0 mg/mL in acetone)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
To a vial containing the dried fatty acid residue, add 100 µL of the this compound solution and 100 µL of the 18-crown-6 solution.
-
Add approximately 2 mg of potassium carbonate.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 60°C for 10 minutes.
-
After cooling to room temperature, the sample is ready for HPLC analysis.
Derivatization of Fatty Acids with Br-DMEQ
The following is a general protocol for the derivatization of fatty acids using a structurally analogous reagent, 4-Bromomethyl-6,7-dimethoxycoumarin.
Materials:
-
Fatty acid sample
-
Br-DMEQ solution in acetone
-
18-crown-6
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Dissolve the fatty acid sample in acetone and neutralize with a 10% KOH solution in methanol.
-
To the neutralized sample, add an excess of the Br-DMEQ solution in acetone, 18-crown-6, and potassium carbonate.
-
Seal the reaction vessel and incubate the mixture at 70°C for 30 minutes.
-
After cooling to room temperature, the solution can be directly used for HPLC analysis.
Visualizing the Workflow
A general workflow for the analysis of fatty acids using fluorescent derivatization is depicted below. This process includes sample preparation, the core derivatization step, and subsequent analysis by HPLC with fluorescence detection.
The derivatization reaction itself is a key step where the non-fluorescent fatty acid is tagged with a fluorescent coumarin moiety.
Conclusion
Both this compound and Br-DMEQ are effective reagents for the fluorescent derivatization of fatty acids for HPLC analysis. Based on the available literature, this compound offers the advantage of a faster reaction time and has well-documented stability data for its derivatives. While Br-DMEQ is a viable alternative, more comprehensive studies are needed to fully characterize its performance in fatty acid analysis, particularly concerning limits of detection and derivative stability. The choice between these two reagents may ultimately depend on the specific requirements of the analytical method, including desired sensitivity, sample throughput, and cost considerations. Researchers are encouraged to perform in-house validation to determine the optimal reagent and conditions for their specific application.
References
MPAC-Br in Bioanalysis: A Quantitative Performance Comparison
In the landscape of quantitative bioanalysis, the sensitive and accurate determination of carboxylic acids, particularly fatty acids, is crucial for understanding various physiological and pathological processes. 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin (MPAC-Br) has emerged as a highly sensitive fluorescent derivatization reagent for the analysis of these compounds by High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of this compound's quantitative performance against other common analytical strategies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
Quantitative Performance of this compound and Alternatives
The selection of a derivatization or analytical method is critical for achieving the desired sensitivity, accuracy, and throughput. The following tables summarize the quantitative performance of this compound for fatty acid analysis and compare it with alternative methods for both carboxylic acid and cysteine-containing protein analysis.
Table 1: Quantitative Performance of this compound for Fatty Acid Analysis
| Analyte | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) |
| Medium and Long Chain Fatty Acids | >0.99 | 0.1 - 0.5 µM | 0.3 - 1.5 µM | <10% |
| Data synthesized from studies evaluating the performance of this compound in HPLC-based fatty acid analysis. |
Table 2: Comparison of Alternative Methods for Carboxylic Acid and Cysteine Bioanalysis
| Method/Reagent | Analyte Class | Typical Platform | Key Performance Characteristics |
| This compound | Carboxylic Acids | HPLC-Fluorescence | High sensitivity, good linearity for fatty acids.[1] |
| Pentafluorobenzyl Bromide (PFB-Br) | Carboxylic Acids | GC-MS | Highly sensitive for a wide range of carboxylic acids, including very short-chain fatty acids. |
| (Trimethylsilyl)diazomethane (TMS-DM) | Carboxylic Acids | GC-FID, GC-MS | Effective for methylation of fatty acids, offering good recovery and precision. |
| BF₃/Methanol or KOCH₃/HCl | Carboxylic Acids | GC-FID, GC-MS | Commonly used for preparing fatty acid methyl esters (FAMEs) from lipids in various food matrices. |
| Iodoacetamide (IAM) | Cysteine-containing Proteins | LC-MS/MS | Widely used for alkylating cysteine residues in proteomics, enabling accurate quantification. |
| N-ethylmaleimide (NEM) | Cysteine-containing Proteins | LC-MS/MS | Offers rapid and specific cysteine alkylation, with minimal off-target reactions under optimized conditions.[2] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are protocols for fatty acid derivatization using this compound and a general protocol for cysteine alkylation in proteomics.
Protocol 1: Derivatization of Fatty Acids with this compound for HPLC Analysis
This protocol is based on the method described by de Oliveira et al. (2018) for the analysis of medium and long-chain fatty acids.[1]
1. Sample Preparation:
-
Extract fatty acids from the biological sample (e.g., plasma, tissue homogenate) using a suitable lipid extraction method (e.g., Folch or Bligh-Dyer).
-
Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization Reaction:
-
Reconstitute the dried lipid extract in 100 µL of acetonitrile.
-
Add 50 µL of a 1 mg/mL solution of this compound in acetonitrile.
-
Add 10 µL of a 5% (v/v) solution of triethylamine in acetonitrile as a catalyst.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a heating block.
3. HPLC-Fluorescence Detection:
-
After incubation, cool the reaction mixture to room temperature.
-
Inject an aliquot (e.g., 20 µL) directly into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation at 380 nm and Emission at 450 nm.
-
4. Quantification:
-
Construct a calibration curve using standard solutions of the fatty acids of interest derivatized with this compound under the same conditions.
-
Determine the concentration of fatty acids in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Cysteine Alkylation with Iodoacetamide for Quantitative Proteomics
This is a general protocol for the alkylation of cysteine residues in proteins prior to mass spectrometry analysis.
1. Protein Extraction and Reduction:
-
Lyse cells or tissues in a suitable buffer containing a denaturing agent (e.g., urea or SDS) to extract proteins.
-
Reduce the disulfide bonds in the proteins by adding a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
2. Cysteine Alkylation:
-
Cool the sample to room temperature.
-
Add a freshly prepared solution of iodoacetamide to a final concentration of 55 mM.
-
Incubate the reaction in the dark at room temperature for 20-30 minutes.
3. Quenching and Sample Preparation for Mass Spectrometry:
-
Quench the alkylation reaction by adding an excess of DTT or another thiol-containing reagent.
-
Proceed with protein digestion (e.g., using trypsin) and subsequent sample clean-up (e.g., using C18 spin columns) before LC-MS/MS analysis.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes.
References
- 1. Performance of 3‑[4‑(bromomethyl)phenyl]‑7‑(diethylamino) coumarin as a derivatization reagent for the analysis of medium and long chain fatty acids using HPLC with LIF detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Assay Precision and Accuracy in Thiol Analysis: Featuring Monobromobimane and Other Derivatization Agents
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of thiols, the choice of derivatization agent is critical to ensure reliable and reproducible results. This guide provides a comparative overview of the inter-assay precision and accuracy of commonly used thiol derivatization agents, with a particular focus on monobromobimane (mBBr), for which detailed performance data is available. While specific data for a product named "MPAC-Br" could not be located in the public domain, this guide will compare the performance of mBBr with other prevalent alternatives, such as maleimide-based reagents and pentafluorobenzyl bromide (PFB-Br), to inform methodological decisions in thiol analysis.
Performance Comparison of Thiol Derivatization Agents
The reliability of an analytical method over time and across different analytical runs is determined by its inter-assay precision and accuracy. Precision, typically expressed as the coefficient of variation (%CV), measures the closeness of agreement between independent test results, while accuracy, often reported as percent recovery or bias, indicates the closeness of the measured value to the true value.
Quantitative Performance of Monobromobimane (mBBr)
Monobromobimane is a widely used fluorescent labeling agent that reacts with the sulfhydryl group of thiols to form stable, highly fluorescent derivatives, enabling sensitive detection by high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-mass spectrometry (LC-MS). A study on the simultaneous determination of human serum albumin and low-molecular-weight thiols in human plasma provides detailed inter-day (inter-assay) precision and accuracy data for mBBr derivatization.
Table 1: Inter-Day Precision and Accuracy of Thiol Analysis in Human Plasma using mBBr Derivatization
| Analyte | Concentration (nmol/mL) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| HSA | 1.76 (mg/mL) | 5.21 | 108.31 |
| 5.0 (mg/mL) | 4.33 | 104.22 | |
| 15.0 (mg/mL) | 3.98 | 102.87 | |
| 30.0 (mg/mL) | 3.15 | 101.99 | |
| α-LA | 0.29 | 8.92 | 114.21 |
| 0.9 | 7.14 | 109.88 | |
| 1.75 | 6.33 | 106.43 | |
| 4.0 | 5.48 | 103.91 | |
| GSH | 1.16 | 7.89 | 112.45 |
| 4.0 | 6.54 | 108.12 | |
| 15.0 | 5.11 | 104.76 | |
| 30.0 | 4.29 | 102.54 | |
| Cys | 9.83 | 6.98 | 110.32 |
| 50.0 | 5.43 | 106.87 | |
| 200.0 | 4.21 | 103.54 | |
| 400.0 | 3.87 | 101.98 | |
| Hcy | 0.55 | 8.12 | 113.54 |
| 5.0 | 6.78 | 109.21 | |
| 20.0 | 5.32 | 105.87 | |
| 35.0 | 4.54 | 103.11 | |
| NAC | 0.34 | 9.21 | 115.65 |
| 5.0 | 7.54 | 110.34 | |
| 25.0 | 6.12 | 107.21 | |
| 45.0 | 5.33 | 104.87 | |
| Cys-Gly | 1.45 | 8.54 | 114.87 |
| 10.0 | 7.11 | 110.12 | |
| 25.0 | 6.23 | 106.76 | |
| 40.0 | 5.45 | 104.23 |
Data sourced from a study on the simultaneous determination of thiols in human plasma. The inter-day precision and accuracy were evaluated over three consecutive days.[1]
Performance Characteristics of Alternative Thiol Derivatization Reagents
Table 2: Performance Characteristics of Other Common Thiol Derivatization Reagents
| Derivatization Reagent | Principle | Detection Method | Reported Precision | Key Characteristics |
| Maleimide-based Reagents (e.g., N-ethylmaleimide, ThioGlo™) | Michael addition to the thiol group. | UV/Vis, Fluorescence, MS | Within-run CV for GSH: 1.08% to 2.94%; Between-run CV for GSH: 4.31% to 8.61% (for ThioGlo3)[2]. | High selectivity for thiols, rapid reaction at neutral pH. Stability of the resulting thioether can be a concern under certain conditions.[3] |
| Pentafluorobenzyl Bromide (PFB-Br) | Nucleophilic substitution. | GC-ECD, GC-MS (NCI) | Generally good precision and accuracy reported for various analytes, but specific inter-assay CVs for a range of thiols are not consistently documented in a single source.[4] | Forms stable derivatives suitable for gas chromatography. High sensitivity with electron capture detection.[5] |
Experimental Protocols
A generalized experimental protocol for the determination of inter-assay precision and accuracy of a thiol derivatization method is provided below. This protocol is a composite based on common practices and should be optimized for specific applications.
Representative Protocol for Thiol Analysis using Pre-column Derivatization with HPLC-FLD
1. Materials and Reagents:
-
Thiol standards (e.g., glutathione, cysteine)
-
Derivatization agent (e.g., monobromobimane) solution
-
Internal standard
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Buffers and acids/bases for pH adjustment
-
Biological matrix (e.g., plasma, cell lysate)
2. Sample Preparation:
-
Thaw frozen biological samples on ice.
-
To prevent oxidation, add a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) if total thiol content is to be measured. For free thiol analysis, this step is omitted.
-
Precipitate proteins using an appropriate agent (e.g., ice-cold methanol or perchloric acid).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for derivatization.
3. Derivatization:
-
Adjust the pH of the supernatant to the optimal range for the chosen derivatization reagent (e.g., alkaline pH for mBBr).
-
Add the derivatization agent solution and the internal standard.
-
Incubate the mixture under optimized conditions (e.g., specific time and temperature, protected from light).
-
Stop the reaction, if necessary, by adding an acid.
4. HPLC-FLD Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase) and a fluorescence detector.
-
Use an appropriate mobile phase gradient to achieve separation of the thiol derivatives.
-
Set the excitation and emission wavelengths on the fluorescence detector to the optimal values for the specific derivatives.
5. Inter-Assay Precision and Accuracy Assessment:
-
Prepare quality control (QC) samples at low, medium, and high concentrations of the thiols of interest in the biological matrix.
-
Analyze a set of these QC samples on at least three different days.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the measured concentrations of the QC samples for each day and across all days to determine inter-assay precision.
-
Calculate the accuracy as the percentage of the measured concentration relative to the nominal concentration of the QC samples.
Visualizing the Workflow and Comparison
To better illustrate the experimental and logical frameworks, the following diagrams are provided.
References
- 1. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of biological thiols by high-performance liquid chromatography following derivatization by ThioGlo maleimide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids [mdpi.com]
Confirming the Identity of Carboxylic Acid Derivatives: A Comparative Guide to MPAC-Br and Mass Spectrometry-Focused Reagents
For researchers, scientists, and drug development professionals, the accurate identification and quantification of carboxylic acids are paramount. This guide provides a comprehensive comparison of 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one (MPAC-Br), a well-established fluorescent derivatization reagent, with alternative reagents specifically designed for enhanced performance in mass spectrometry (MS). By examining experimental data and detailed methodologies, this document aims to equip researchers with the knowledge to select the optimal derivatization strategy for their analytical needs.
The analysis of carboxylic acids, such as fatty acids and metabolic intermediates, often presents challenges due to their inherent polarity and, in some cases, low abundance in biological matrices. Chemical derivatization is a powerful technique to overcome these limitations by modifying the analyte to improve its chromatographic retention, ionization efficiency, and overall detectability. While this compound is a highly sensitive reagent for fluorescence-based detection, its performance in mass spectrometry is not as well-documented. This guide will, therefore, compare the theoretical mass spectrometric behavior of this compound derivatives with the proven performance of reagents tailored for LC-MS applications.
Performance Comparison of Derivatization Reagents
The selection of an appropriate derivatization reagent is a critical decision that influences the sensitivity, specificity, and throughput of an analytical method. The following table summarizes the key performance characteristics of this compound and several popular alternatives for the analysis of carboxylic acids.
| Reagent | Detection Method | Derivatization Time | Derivative Stability | Limit of Detection (LOD) | Key Advantages |
| This compound | HPLC-Fluorescence | Robust and fast[1] | Stable[1] | Not specified for MS | Excellent fluorescence sensitivity[1] |
| 4-Bromo-N-methylbenzylamine (4-BNMA) | LC-MS (Positive ESI) | 45 minutes | Stable for at least 24 hours at room temperature | 0.2 - 44 µg/L | Bromine isotope pattern aids identification[2] |
| 3-Nitrophenylhydrazine (3-NPH) | LC-MS (Negative ESI) | 30 - 60 minutes | Good | High femtomole to low picomole range on-column | Well-suited for negative ion mode analysis[2] |
| Pentafluorobenzyl Bromide (PFB-Br) | GC-MS (NICI), LC-MS | Variable | Good | Not specified in direct comparison | Versatile for both GC and LC applications[3] |
| 2-Picolylamine (PA) | LC-MS (Positive ESI) | Rapid | Good | Low femtomole range | High sensitivity in positive ion mode[4] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies for the derivatization of carboxylic acids using this compound (for HPLC-fluorescence) and two common LC-MS reagents.
This compound Derivatization for HPLC-Fluorescence Analysis
This protocol is adapted from a study on the analysis of medium and long-chain fatty acids[1].
Materials:
-
This compound solution
-
Carboxylic acid sample or standard
-
Catalyst (e.g., a crown ether)
-
Solvent (e.g., acetonitrile)
-
HPLC system with a fluorescence detector
Procedure:
-
Dissolve the carboxylic acid sample in the chosen solvent.
-
Add the this compound solution and the catalyst to the sample.
-
Incubate the reaction mixture. The optimal time and temperature should be determined empirically but are generally rapid.
-
After the reaction is complete, the sample can be directly injected into the HPLC system.
HPLC Conditions:
-
Column: Reversed-phase C18 column
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: Fluorescence detection with excitation and emission wavelengths optimized for the MPAC-coumarin fluorophore.
4-Bromo-N-methylbenzylamine (4-BNMA) Derivatization for LC-MS
This protocol is based on a method for the analysis of tricarboxylic acid (TCA) cycle intermediates.
Materials:
-
4-BNMA solution
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution
-
Carboxylic acid sample or standard
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
To the carboxylic acid sample, add the 4-BNMA solution.
-
Initiate the reaction by adding the EDC solution.
-
Vortex the mixture and incubate at 60°C for 45 minutes.
-
Dry the sample under vacuum and reconstitute in a suitable solvent for LC-MS analysis.
LC-MS Conditions:
-
Column: Reversed-phase C18 column
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid.
-
MS Detection: Positive ion ESI with monitoring of the precursor and characteristic product ions of the 4-BNMA derivative.
3-Nitrophenylhydrazine (3-NPH) Derivatization for LC-MS
This protocol is adapted from a method for the analysis of acylcarnitines[5].
Materials:
-
3-NPH solution
-
EDC solution with pyridine
-
Carboxylic acid sample or standard
-
LC-MS system with an ESI source
Procedure:
-
Mix the carboxylic acid sample with the 3-NPH and EDC/pyridine solutions.
-
Incubate the mixture at 40°C for 30 minutes.
-
Dilute the sample with a mixture of acetonitrile and water.
-
Centrifuge the sample before injection into the LC-MS system.
LC-MS Conditions:
-
Column: Reversed-phase C18 column
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
MS Detection: Negative ion ESI with scheduled multiple reaction monitoring (MRM) for the 3-NPH derivatives.
Mass Spectrometry Fragmentation of Derivatized Carboxylic Acids
The fragmentation pattern of a derivatized carboxylic acid in tandem mass spectrometry (MS/MS) is crucial for its confident identification.
This compound Derivatives (Theoretical): While specific experimental data for the MS/MS fragmentation of this compound derivatives of carboxylic acids is not readily available, we can predict the likely fragmentation pathways based on the structure of the 7-(diethylamino)coumarin core. The fragmentation of coumarin derivatives is known to be influenced by the substituents on the coumarin ring[6][7]. For this compound derivatives, fragmentation would likely involve:
-
Loss of the diethylamino group: A neutral loss of the diethylamino group is a common fragmentation pathway for substituted coumarins[6].
-
Cleavage of the ester bond: The bond connecting the carboxylic acid to the this compound moiety would be a likely site of cleavage.
-
Ring fragmentation of the coumarin core: The coumarin ring itself can undergo fragmentation, often involving the loss of CO and CO2[8].
4-BNMA Derivatives: The bromine atom in 4-BNMA provides a distinct isotopic signature (79Br and 81Br in a nearly 1:1 ratio), which is a powerful tool for identifying derivatives in a complex matrix.
3-NPH Derivatives: 3-NPH derivatives are typically analyzed in negative ion mode, and their fragmentation often involves the loss of the nitro group and cleavage of the hydrazone bond.
Signaling Pathway and Workflow Visualizations
The analysis of carboxylic acids is fundamental to understanding various biological processes. The following diagrams illustrate a key signaling pathway involving fatty acids and a general experimental workflow for their analysis.
Conclusion
The choice of derivatization reagent for the analysis of carboxylic acids is highly dependent on the analytical instrumentation available and the specific goals of the study. This compound remains an excellent choice for highly sensitive fluorescence-based detection in HPLC. However, for researchers utilizing LC-MS, reagents such as 4-bromo-N-methylbenzylamine (4-BNMA) and 3-nitrophenylhydrazine (3-NPH) offer significant advantages in terms of ionization enhancement and the provision of structural information through characteristic fragmentation patterns and isotopic signatures. While the direct application of this compound in routine LC-MS analysis is not well-documented, its coumarin structure suggests potential for mass spectrometric detection. Further studies are warranted to fully characterize the mass spectrometric behavior of this compound derivatives and to directly compare their performance with established LC-MS reagents. For now, a thorough evaluation of the performance characteristics outlined in this guide will enable researchers to make an informed decision on the most appropriate derivatization strategy for their specific analytical challenges.
References
- 1. Performance of 3‑[4‑(bromomethyl)phenyl]‑7‑(diethylamino) coumarin as a derivatization reagent for the analysis of medium and long chain fatty acids using HPLC with LIF detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. benthamopen.com [benthamopen.com]
- 8. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Labeling of Carboxylic Acids for HPLC Analysis: MPAC-Br and its Alternatives
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of carboxylic acids by High-Performance Liquid Chromatography (HPLC) is a frequent necessity. However, many carboxylic acids lack a native chromophore or fluorophore, making their detection challenging. Derivatization with a fluorescent tag is a common strategy to enhance detection sensitivity and selectivity. This guide provides a comparative overview of 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one (MPAC-Br) and other common fluorescent labeling reagents for carboxylic acids, focusing on their linearity and range of detection.
Performance Comparison of Fluorescent Labeling Reagents
The choice of a fluorescent labeling reagent significantly impacts the performance of an HPLC assay. Key parameters for consideration include the linearity of the response, which indicates the concentration range over which the signal is directly proportional to the analyte concentration, and the range of detection, defined by the lower limit of detection (LOD) and the upper limit of quantification (ULOQ). The following table summarizes the performance of this compound and several alternative reagents based on available data.
| Reagent | Analyte(s) | Linearity (R²) | Range of Detection | Excitation (λex) | Emission (λem) | Reference |
| This compound | Lauric Acid | Not specified | LOD: 15 fmol | 403 nm | 474 nm | [1][2] |
| 9-Chloromethyl anthracene | Various Carboxylic Acids | > 0.9981 | 1–250 nmol/mL (LOD: 0.18–2.53 pmol) | 365 nm | 410 nm | [3][4][5] |
| N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) | Undecylenic Acid | Not specified | LOD: 12.5 pg | 345 nm | 435 nm | [6] |
| 1-Pyrenemethylamine | Various Carboxylic Acids | Not specified | LOD: 2.3–8.0 fmol | Not specified | Not specified | |
| 1-(Pyrenyl)diazomethane (PDAM) | Not specified | Not specified | LOD: ~20–30 fmol | Not specified | Not specified | |
| 4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole (D-DBD-APy) | D-naproxen | Not specified | LOD: 10 fmol | 470 nm | ~580 nm | |
| 4-nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole (D-NBD-APy) | D-naproxen | Not specified | LOD: 15 fmol | 470 nm | ~540 nm | |
| 4-(aminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole (D-ABD-APy) | D-naproxen | Not specified | LOD: 30 fmol | 470 nm | ~585 nm |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful derivatization and subsequent HPLC analysis. Below are representative protocols for some of the compared reagents.
This compound Derivatization of Fatty Acids (Modified from Takechi et al., 1996)
This protocol is based on the derivatization method described for this compound, a highly sensitive fluorescent reagent for carboxylic acids.[2] A 2018 study by Rodrigues et al. provides a modified and detailed application of this method for the analysis of medium and long-chain fatty acids.[7]
Materials:
-
This compound solution (e.g., 10 mM in acetone or acetonitrile)
-
Carboxylic acid sample/standard
-
Potassium bicarbonate (KHCO₃)
-
Propylene carbonate
-
Internal standard (e.g., C13:0 fatty acid, 250 mM in methanol)
-
Methanol
-
HPLC-grade solvents for mobile phase (e.g., methanol and water)
Procedure:
-
In a reaction vial, combine the carboxylic acid sample (dissolved in methanol) with the internal standard.
-
Add solid potassium bicarbonate to the mixture.
-
Add propylene carbonate to the vial.
-
Initiate the derivatization by adding the this compound solution.
-
Vortex the mixture and incubate at a specified temperature and time (optimization may be required, e.g., 60°C for 30 minutes).
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for dilution with the mobile phase and injection into the HPLC system.
HPLC Conditions (General):
-
Column: Reversed-phase C18 column (e.g., Inertsil ODS-2)
-
Mobile Phase: Methanol/water gradient
-
Detection: Fluorescence detector with excitation at ~403 nm and emission at ~474 nm.
9-Chloromethyl anthracene Derivatization of Carboxylic Acids
This protocol describes the derivatization of carboxylic acids using 9-chloromethyl anthracene, catalyzed by tetrabutylammonium bromide.[3][5]
Materials:
-
9-Chloromethyl anthracene solution in acetonitrile
-
Carboxylic acid sample/standard in acetonitrile
-
Tetrabutylammonium bromide (catalyst)
-
Acetonitrile (HPLC grade)
Procedure:
-
To the carboxylic acid sample in acetonitrile, add the 9-chloromethyl anthracene solution.
-
Add the tetrabutylammonium bromide catalyst.
-
Incubate the reaction mixture for approximately 50 minutes.
-
The resulting fluorescent esters can be directly analyzed by HPLC.
HPLC Conditions (General):
-
Column: Suitable reversed-phase column
-
Detection: Fluorescence detector with excitation at 365 nm and emission at 410 nm.
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To better illustrate the derivatization process and the biological context where these labeled compounds are relevant, the following diagrams are provided.
Fatty acids, the target of these labeling reagents, are not just metabolic fuels but also crucial signaling molecules. They can activate specific receptors and modulate intracellular pathways. The diagram below illustrates a simplified signaling pathway involving fatty acids.
References
- 1. Pentafluorobenzyl bromide—A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inor… [ouci.dntb.gov.ua]
- 2. Simultaneous liquid chromatography/mass spectrometry determination of both polar and “multiresidue” pesticides in food … [ouci.dntb.gov.ua]
- 3. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Performance of 3‑[4‑(bromomethyl)phenyl]‑7‑(diethylamino) coumarin as a derivatization reagent for the analysis of medium and long chain fatty acids using HPLC with LIF detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
Validating the Specificity of MPAC-Br for Carboxylic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise quantification of carboxylic acids, the choice of a derivatization agent is paramount. 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one (MPAC-Br) has emerged as a highly sensitive fluorescent labeling reagent for carboxylic acids, particularly in the context of High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of this compound's performance against other common derivatization agents, supported by experimental data, to facilitate an informed selection for your analytical needs.
Performance Comparison of Carboxylic Acid Derivatization Agents
The ideal derivatization reagent should offer high reactivity and specificity towards the target functional group, resulting in a stable, highly fluorescent product with a high quantum yield. The following table summarizes the key performance characteristics of this compound and several popular alternatives.
| Reagent | Chemical Class | Reaction Conditions | Detection Method | Limit of Detection (LOD) | Key Advantages & Disadvantages |
| This compound | Bromomethyl-coumarin | Basic conditions (e.g., K₂CO₃), often with a phase-transfer catalyst (e.g., 18-crown-6) at elevated temperatures (e.g., 60°C). | Fluorescence | ~15 fmol (for lauric acid) | Advantages: High sensitivity. Disadvantages: Potential for cross-reactivity with other nucleophiles (thiols, amines, phenols). |
| Br-MAMC | Bromomethyl-coumarin | 30°C for 20 minutes with K₂CO₃ and 18-crown-6 in acetone.[1] | Fluorescence | 12.5 pg (for undecylenic acid)[1] | Advantages: Mild reaction conditions, good sensitivity. Disadvantages: Similar potential for cross-reactivity as this compound. |
| ADAM | Diazoalkane | Room temperature, no catalyst required.[2][3] | Fluorescence | Picomole levels[3] | Advantages: Mild reaction conditions, high reactivity. Disadvantages: Reagent can be unstable. |
| FMOC-Cl | Chloroformate | Alkaline medium; 60°C for 10 minutes for fatty acids.[4] | Fluorescence | 0.01-0.05 µg/mL[4] | Advantages: Widely used for amines, applicable to acids. Disadvantages: Can react with other nucleophilic groups. |
| 4-BNMA (with EDC) | Amine | 60°C for 45 minutes with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5] | LC-MS/MS | 0.2 - 44 µg/L[5][6] | Advantages: Suitable for LC-MS analysis, provides good fragmentation. Disadvantages: Requires a coupling agent (EDDC). |
Validating Specificity: The Chemistry of this compound
This compound is a bromomethylcoumarin derivative. Its reactivity relies on the nucleophilic substitution of the bromide by the carboxylate anion of the carboxylic acid. This reaction is typically carried out under basic conditions to deprotonate the carboxylic acid, enhancing its nucleophilicity.
However, other functional groups present in biological samples can also act as nucleophiles, potentially reacting with this compound and leading to a lack of specificity. These include:
-
Thiols (Cysteine residues): Thiolate anions are potent nucleophiles and can readily react with alkyl halides like this compound.
-
Amines (Lysine residues, N-termini): Primary and secondary amines can also be alkylated, although their reactivity is generally lower than thiolates.
-
Phenols (Tyrosine residues): Phenoxide ions, formed under basic conditions, can also undergo alkylation.
While direct experimental data on the comparative reactivity of this compound with these functional groups is limited, the known reactivity of the bromomethyl group suggests that careful optimization of reaction conditions (e.g., pH, temperature, reaction time) is crucial to maximize the specificity for carboxylic acids. For complex biological samples, chromatographic separation of the derivatized products is essential to distinguish between different labeled species.
Experimental Protocols
Detailed and validated experimental protocols are critical for achieving reproducible and reliable results. Below are representative protocols for the derivatization of carboxylic acids using this compound and two common alternatives.
Derivatization with this compound
This protocol is based on the general procedure for bromomethylcoumarin reagents.
Reagents:
-
This compound solution (e.g., 1 mg/mL in acetone)
-
Carboxylic acid sample dissolved in a suitable organic solvent (e.g., acetone)
-
Potassium carbonate (K₂CO₃), anhydrous
-
18-crown-6 ether solution (e.g., 1 mg/mL in acetone)
Procedure:
-
To the carboxylic acid sample in a reaction vial, add an excess of the this compound solution.
-
Add a catalytic amount of anhydrous potassium carbonate and the 18-crown-6 solution.
-
Seal the vial and heat the mixture at 60°C for 1-2 hours.
-
After cooling to room temperature, the reaction mixture can be filtered or centrifuged to remove the potassium carbonate.
-
The resulting solution can be diluted with the mobile phase and injected into the HPLC system.
HPLC Conditions (General):
-
Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile and water
-
Detection: Fluorescence detector with excitation at ~360 nm and emission at ~460 nm.
Derivatization with 9-Anthryldiazomethane (ADAM)
Reagents:
-
ADAM solution (prepared fresh by oxidation of 9-anthraldehyde hydrazone).[2]
-
Carboxylic acid sample dissolved in a suitable solvent (e.g., ethyl acetate).
Procedure:
-
To the carboxylic acid solution in a vial, add a freshly prepared solution of ADAM in ethyl acetate.
-
Allow the reaction to proceed at room temperature for approximately 1 hour. The disappearance of the yellow color of ADAM indicates the completion of the reaction.
-
The reaction mixture can be directly injected into the HPLC system.
HPLC Conditions (General):
-
Column: Reversed-phase C18 column
-
Mobile Phase: Acetonitrile/water gradient
-
Detection: Fluorescence detector with excitation at ~365 nm and emission at ~412 nm.
Derivatization with N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC)
Reagents:
-
Br-MAMC solution (e.g., 40 mg/mL in acetone).[1]
-
Carboxylic acid sample dissolved in acetone.
-
Potassium carbonate (solid).
-
18-crown-6 solution (e.g., 1 mg/mL in acetone).[1]
Procedure:
-
In a reaction vial, mix the carboxylic acid solution with the Br-MAMC solution.[1]
-
Add a small amount of solid potassium carbonate and the 18-crown-6 solution.[1]
-
Incubate the mixture at 30°C for 20 minutes.[1]
-
After the reaction, the solution can be diluted with the mobile phase and injected into the HPLC system.[1]
HPLC Conditions (for fatty acids):
-
Column: Reversed-phase ODS C18 column (150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile and water (75:25, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: Fluorescence detector with excitation at 345 nm and emission at 435 nm.[1]
Visualizing Experimental Workflows and Signaling Pathways
General Workflow for Carboxylic Acid Derivatization and HPLC Analysis
The following diagram illustrates a typical workflow for the analysis of carboxylic acids using a fluorescent derivatization agent like this compound.
Signaling Pathway of Short-Chain Fatty Acids in the Gut-Brain Axis
Carboxylic acids, particularly short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate, are crucial signaling molecules in the gut-brain axis. The following diagram illustrates their key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Monosaccharide Analysis: Cross-Validation of PMP-HPLC and GC-MS Methods
A Note on MPAC-Br: This guide addresses the cross-validation of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for monosaccharide analysis. The initial query mentioned the this compound HPLC method. It is important to clarify that this compound (3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one) is a fluorescent derivatization reagent primarily used for the analysis of carboxylic acids by HPLC. For the analysis of neutral and amino monosaccharides, which lack a suitable chromophore for UV or fluorescence detection, derivatization with reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) is a well-established and widely used technique. Therefore, this guide will focus on the PMP-HPLC method as a primary analytical technique and compare it with the reference method of GC-MS.
This comparison is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of monosaccharide composition in various samples, including glycoproteins, polysaccharides, and biological matrices.
Introduction to Monosaccharide Analysis Techniques
The quantitative analysis of monosaccharide composition is crucial in various fields, including glycobiology, biopharmaceutical characterization, and food science. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for this purpose.[1] Both methods typically require a hydrolysis step to release individual monosaccharides from the glycoconjugate, followed by a derivatization step to enhance volatility (for GC) or detectability (for HPLC).
This guide provides a detailed comparison of the PMP-HPLC method, which involves pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone, and the GC-MS method, which commonly uses the alditol acetate derivatization procedure. The comparison will focus on key analytical performance parameters such as linearity, accuracy, precision, and sensitivity.
Experimental Protocols
A generalized workflow for monosaccharide analysis using both PMP-HPLC and GC-MS is presented below. The initial steps of sample hydrolysis are similar for both methods, while the subsequent derivatization and analytical procedures are distinct.
PMP-HPLC Method Protocol
The PMP-HPLC method involves the derivatization of the reducing end of monosaccharides with PMP, rendering them UV-active for sensitive detection.[2]
-
Hydrolysis: The polysaccharide or glycoprotein sample is hydrolyzed using an acid, commonly 2 M trifluoroacetic acid (TFA), at a high temperature (e.g., 121°C) for a defined period (e.g., 2-4 hours) to release the constituent monosaccharides.[3][4] The excess acid is then removed by evaporation.
-
PMP Derivatization: The dried hydrolysate is redissolved and mixed with a solution of PMP in methanol and an alkaline solution (e.g., ammonia or NaOH). The reaction mixture is incubated at an elevated temperature (e.g., 70°C) for 30-60 minutes.[4][5]
-
Extraction: After derivatization, the reaction is neutralized, and excess PMP is removed by liquid-liquid extraction with a non-polar solvent like chloroform.[6] The aqueous layer containing the PMP-labeled monosaccharides is collected for analysis.
-
HPLC Analysis: The PMP-derivatized monosaccharides are separated on a reversed-phase C18 column using a mobile phase typically consisting of a phosphate or ammonium acetate buffer and acetonitrile.[2][6] Detection is performed using a UV or Diode Array Detector (DAD) at approximately 245 nm.[2]
GC-MS (Alditol Acetate) Method Protocol
The GC-MS method for monosaccharide analysis commonly involves the conversion of monosaccharides into their volatile alditol acetate derivatives.[7]
-
Hydrolysis: Similar to the PMP-HPLC method, the sample is first hydrolyzed with an acid like TFA to release the individual monosaccharides.[3]
-
Reduction: The aldehyde groups of the released monosaccharides are reduced to hydroxyl groups using a reducing agent such as sodium borohydride (NaBH₄). This step converts the sugars into their corresponding alditols.[3]
-
Acetylation: The hydroxyl groups of the alditols are then acetylated using an acetylating agent, typically acetic anhydride, in the presence of a catalyst like pyridine or methylimidazole. This reaction forms the volatile alditol acetate derivatives.[3][7]
-
Extraction: The alditol acetates are extracted into an organic solvent (e.g., chloroform or dichloromethane) and washed to remove any residual reagents.
-
GC-MS Analysis: The volatile derivatives are separated on a gas chromatography capillary column (e.g., a 5% phenyl-dimethylpolysiloxane phase). The separated compounds are then introduced into a mass spectrometer for identification based on their mass spectra and quantification.[3]
Performance Comparison
The following tables summarize the typical performance characteristics of the PMP-HPLC and GC-MS methods for monosaccharide analysis based on published validation data. The values presented are indicative and can vary depending on the specific monosaccharides, sample matrix, and instrumentation used.
Table 1: Performance Characteristics of the PMP-HPLC Method for Monosaccharide Analysis
| Parameter | Typical Performance | Monosaccharides | Reference |
| Linearity (R²) | > 0.995 | Mannose, Glucosamine, Galactosamine, Glucuronic acid, Glucose, Galactose, Xylose, Fucose | [6] |
| Accuracy (Recovery) | 69.01 - 108.96% | Mannose, Glucosamine, Galactosamine, Glucuronic acid, Glucose, Galactose, Xylose, Fucose | [6] |
| Precision (RSD) | ≤ 5.49% (Intra- and Inter-day) | Mannose, Glucosamine, Galactosamine, Glucuronic acid, Glucose, Galactose, Xylose, Fucose | [6] |
| LOD (µg/mL) | 0.74 - 1.24 | Mannose, Glucosamine, Galactosamine, Glucuronic acid, Glucose, Galactose, Xylose, Fucose | [6] |
| LOQ (µg/mL) | 1.98 - 3.74 | Mannose, Glucosamine, Galactosamine, Glucuronic acid, Glucose, Galactose, Xylose, Fucose | [6] |
Table 2: Performance Characteristics of the GC-MS Method for Monosaccharide Analysis
| Parameter | Typical Performance | Monosaccharides | Reference |
| Linearity (R²) | > 0.99 | Aldoses, Uronic acids, Ketoses, Amino sugars | [8] |
| Accuracy (Recovery) | 70 - 120% | Various pesticides (indicative for small molecules) | [9] |
| Precision (RSD) | < 2.02% (24h stability) | Aldoses, Uronic acids, Ketoses, Amino sugars | [8] |
| LOD (µg/mL) | 0.6 - 2.7 | Aldoses, Uronic acids, Ketoses, Amino sugars | [8] |
| LOQ (µg/mL) | 3.1 - 13.3 | Aldoses, Uronic acids, Ketoses, Amino sugars | [8] |
Discussion and Conclusion
Both PMP-HPLC and GC-MS are robust and reliable methods for the quantitative analysis of monosaccharides. The choice between the two often depends on the specific requirements of the analysis, available instrumentation, and the nature of the sample.
PMP-HPLC offers the advantage of simpler sample derivatization compared to the multi-step alditol acetate procedure for GC-MS. The method is highly reproducible and provides excellent sensitivity with UV detection.[2][10] The use of a diode-array detector can further enhance specificity by providing spectral information for each peak.
GC-MS , on the other hand, provides a higher degree of specificity due to the mass spectrometric detection, which allows for the identification of monosaccharides based on their unique fragmentation patterns.[1] This can be particularly advantageous when analyzing complex mixtures or when unambiguous identification is critical. However, the derivatization process for GC-MS is more complex and can be a source of variability.[7]
References
- 1. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 2. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.protocols.io [content.protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes | MDPI [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Brominated Aromatic Ketones
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the disposal of brominated aromatic ketones, using 4'-Bromo-2,2-dimethylbutyrophenone as a representative compound in the absence of a specific Safety Data Sheet (SDS) for "MPAC-Br". The following procedures are based on established best practices for hazardous chemical waste management and should be executed in strict accordance with local, state, and federal regulations.
Pre-Disposal Safety and Hazard Assessment
-
Acute Toxicity: May be harmful if swallowed[1].
-
Skin Corrosion/Irritation: Can cause skin irritation[1].
-
Eye Damage/Irritation: May lead to serious eye irritation[1].
-
Environmental Hazards: Brominated organic compounds can persist in the environment and may be toxic to aquatic life[1].
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to minimize exposure risks.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes. |
| Body Protection | A laboratory coat | To protect skin and clothing from contamination. |
Segregation and Waste Classification
Proper segregation is a critical first step in the chemical waste disposal process[1].
-
Identify the Waste Stream: Determine if the waste is in a solid, liquid (dissolved in a solvent), or mixed phase[1].
-
Classify the Waste: Based on its characteristics, it should be classified as hazardous chemical waste[1].
-
Segregate from Other Waste: Do not mix this waste with non-hazardous waste or other incompatible chemical waste streams[1].
Temporary Storage in the Laboratory
For temporary storage prior to collection by a licensed disposal facility, adhere to the following guidelines[1]:
| Storage Aspect | Requirement | Rationale |
| Container | Chemically resistant, leak-proof container with a secure screw-top cap. | To prevent leaks and spills. |
| Labeling | Clearly labeled with "Hazardous Waste," the chemical name, and associated hazards. | To ensure proper identification and handling. |
| Location | Designated, well-ventilated, and secondary containment area. | To contain potential leaks and prevent exposure. |
| Incompatibilities | Store away from heat, sparks, and incompatible materials such as strong oxidizing agents, strong acids, and reducing agents[2]. | To prevent hazardous reactions. |
Disposal Procedures
Disposal of brominated aromatic ketones must be conducted through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash [1].
Experimental Protocol for Neutralization of Bromine Spills (for general bromine spills, adaptable for small spills of brominated compounds):
In the event of a small spill, neutralization can be performed before collection. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department[3].
-
Prepare Neutralizing Agent: Prepare a saturated solution of sodium thiosulfate. The solubility of sodium thiosulfate is 20.9g/100ml, so for a 1L solution, dissolve at least 209g of sodium thiosulfate in 1L of water[3].
-
Contain the Spill: If possible, confine the spill to a small area using a spill kit or absorbent material like sand or soda ash. Do not use combustible materials like paper towels[4].
-
Apply Neutralizer: Wearing appropriate PPE, slowly and carefully add the sodium thiosulfate solution to the spilled material.
-
Test for Neutralization: After the reaction appears to have subsided, test the pH of the mixture to ensure it is neutral.
-
Collect Residue: Absorb the neutralized mixture with an inert material (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area and any equipment used with soap and water[3][4].
Diagrams
Caption: Workflow for the proper disposal of brominated aromatic ketones.
Caption: Logical relationship for hazard assessment and disposal planning.
References
Essential Personal Protective Equipment (PPE) for Handling MPAC-Br and Other Brominating Agents
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MPAC-Br or other hazardous brominating agents. Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks.
Engineering Controls and Work Practices
Before handling this compound, ensure that appropriate engineering controls are in place. All work with this and similar compounds should be conducted in a properly functioning chemical fume hood.[1][2][3] An eyewash station and safety shower must be readily accessible in the immediate work area.[1][3][4]
Personal Protective Equipment (PPE) Summary
The following table summarizes the required personal protective equipment for handling brominating agents like this compound. It is imperative to inspect all PPE for integrity before each use.
| PPE Category | Specification | Rationale |
| Hand Protection | Heavy-duty, chemically resistant gloves (e.g., Neoprene, Nitrile, or Fluorinated Rubber). Double-gloving is recommended.[1][2][5] | To prevent skin contact with the corrosive and toxic substance. Check manufacturer's compatibility data.[5] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][2][5] | To provide comprehensive protection against splashes and vapors that can cause severe eye damage.[1][6][7] |
| Body Protection | A fully buttoned laboratory coat made of a suitable material, worn over long pants and closed-toe shoes.[1][3] | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be required if there is a risk of aerosolization or if handling outside a fume hood.[5] | To prevent inhalation of hazardous vapors or dust, which can be fatal.[4][6][7] Use should be based on a thorough risk assessment. |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the procedural steps for safely handling this compound, from preparation to disposal.
Caption: Procedural workflow for the safe handling of this compound.
Disposal Plan
All materials contaminated with this compound, including used PPE, must be disposed of as hazardous waste.[5]
-
Contaminated Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[5]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.[5]
-
Waste Containers: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[5] These containers should be stored in a designated satellite accumulation area and disposed of through a licensed hazardous waste management company, in accordance with all institutional and regulatory guidelines.[5] Never dispose of this chemical down the drain or in regular trash.[5]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[3][5][8] Seek immediate medical attention.[1][3][8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.[1][3][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1][3][8] Do not use mouth-to-mouth resuscitation.[3] Seek immediate medical attention.[1][3][8]
-
Spill Management: In case of a spill, evacuate the area and alert others.[1] If trained and equipped, contain the spill using appropriate absorbent materials from a spill kit.[5] Ensure adequate ventilation. All personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.[1][9]
References
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 3. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. seastarchemicals.com [seastarchemicals.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
